(Rac)-Ezetimibe-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22?,23-/m1/s1/i1D,2D,5D,6D |
InChI Key |
OLNTVTPDXPETLC-OWRYJJNCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Ezetimibe-d4: A Technical Guide for Drug Development Professionals
(December 2, 2025) - This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for (Rac)-Ezetimibe-d4. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Chemical Structure and Properties
This compound is the deuterated form of (Rac)-Ezetimibe, a racemic mixture containing Ezetimibe (B1671841), a potent cholesterol absorption inhibitor. The deuterium (B1214612) labeling makes it an ideal internal standard for the quantification of Ezetimibe in biological matrices by mass spectrometry-based assays.
Below is a summary of its key chemical properties:
| Property | Value | Reference |
| IUPAC Name | (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl-d4)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | [1] |
| Synonyms | Racemic Ezetimibe D4, Ezetimibe-d4 | [1] |
| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [1] |
| Molecular Weight | 413.5 g/mol | [1] |
| CAS Number | Not specified for the racemic mixture, but various deuterated Ezetimibe CAS numbers exist. | |
| Appearance | Solid | [2] |
| Purity (by HPLC) | Not less than 90% | [1] |
| Storage | Store at refrigerator (2-8°C) for long-term storage. | [1] |
Mechanism of Action
Ezetimibe, the non-deuterated counterpart of this compound, lowers cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of intestinal cholesterol. By binding to NPC1L1, Ezetimibe prevents the internalization of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.
Below is a diagram illustrating the signaling pathway of Ezetimibe's action.
References
Commercial Availability and Research Applications of (Rac)-Ezetimibe-d4: A Technical Guide
For researchers engaged in pharmacokinetic studies, bioanalytical method development, and drug metabolism research, the availability of high-quality internal standards is paramount. (Rac)-Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe, serves as a critical tool for mass spectrometry-based quantification of its parent drug. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Commercial Suppliers and Product Specifications
This compound is available from several reputable chemical suppliers catering to the research community. The product is typically sold in milligram quantities and is intended for research use only. Below is a summary of commercially available this compound products.
| Supplier | Product Name | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Clearsynth | rac-Ezetimibe-d4 | CS-O-16398 | 1093659-90-5 (for Ezetimibe-d4) | C₂₄H₁₇D₄F₂NO₃ | 413.5 | ≥90% by HPLC | Intended for use as an internal standard for GC- or LC-mass spectrometry.[1][2] |
| MedChemExpress | This compound | HY-143807S | - | - | - | - | Deuterium labeled (Rac)-Ezetimibe.[3] |
| Simson Pharma Limited | Ezetimibe D4 | E110031 | 1093659-90-5 | C₂₄H₁₇D₄F₂NO₃ | 413.45 | - | Accompanied by a Certificate of Analysis.[4][5] |
| LGC Standards | Ezetimibe-d4 | TRC-E975003 | 1093659-89-2 | C₂₄D₄H₁₇F₂NO₃ | 413.45 | 97% Chemical Purity, 97.6% Isotopic Purity | Certificate of Analysis available.[6][7][8][9] |
| Biosynth | Ezetimibe-d4 | TTB65989 | 1093659-89-2 | C₂₄H₂₁F₂NO₃ (likely a typo, should be deuterated) | 413.4 | - | Reference standard for pharmacokinetic bioanalysis.[10][11] |
| Acanthus Research | Ezetimibe-D4 | EZE-15-001 | 1093659-89-2 | C₂₄H₁₇D₄F₂NO₃ | - | - | Available in 100 mg unit size.[2] |
Physicochemical and Quality Control Data
A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a reference standard. While a CoA for this compound was not directly available, a representative CoA for the closely related Ezetimibe-d4 from LGC Standards offers insight into the typical quality control parameters.
| Parameter | Specification |
| Appearance | White to Off-White Solid |
| Identity | Conforms to structure by ¹H NMR, ¹⁹F NMR, and MS |
| Chemical Purity | 97% |
| Isotopic Purity | 97.6% |
| Isotopic Distribution | d₀=0.08%, d₁=0.33%, d₂=0.39%, d₃=7.37%, d₄=91.84% |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Storage Condition | -20°C for long term |
Mechanism of Action of Ezetimibe
Understanding the mechanism of the parent drug, Ezetimibe, is essential for designing relevant research studies. Ezetimibe lowers cholesterol by inhibiting its absorption in the small intestine.[12] The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes.[6][12][13] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes.[6][12] This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[12] Some studies also suggest that Ezetimibe's effects on cholesterol regulation may involve the MAPK signaling pathway.[3]
Caption: Simplified signaling pathway of Ezetimibe's action on cholesterol absorption.
Experimental Protocols for this compound as an Internal Standard
This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify Ezetimibe in biological matrices such as plasma. The deuterated standard co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and accurate quantification.
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting Ezetimibe and its internal standard from plasma is liquid-liquid extraction (LLE).
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (this compound, 45 ng/mL in 50% methanol).[14]
-
Vortex the sample for 10 seconds.[14]
-
Add 3 mL of methyl tert-butyl ether (or a mixture of Diethyl ether and Dichloromethane, 70:30 v/v) and vortex for 10 minutes.[14][15]
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[14]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of Ezetimibe using this compound as an internal standard.
-
Liquid Chromatography:
-
Column: Discovery C18, 150 x 4.6 mm, 5 µm.[15]
-
Mobile Phase: Acetonitrile and 10mM Ammonium formate (B1220265) buffer (pH 4.0) (40:60, v/v).[15]
-
Flow Rate: 1 mL/min.[15]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
References
- 1. benchchem.com [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Ezetimibe suppresses cholesterol accumulation in lipid-loaded vascular smooth muscle cells in vitro via MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ezetimibe D4 | CAS No- 1093659-90-5 | Simson Pharma Limited [simsonpharma.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Ezetimibe-d4 | CAS 1093659-89-2 | LGC Standards [lgcstandards.com]
- 9. Ezetimibe-d4 | CAS 1093659-89-2 | LGC Standards [lgcstandards.com]
- 10. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ezetimibe-d4 | 1093659-89-2 | TTB65989 | Biosynth [biosynth.com]
- 12. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 13. PathWhiz [pathbank.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. globalresearchonline.net [globalresearchonline.net]
(Rac)-Ezetimibe-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of (Rac)-Ezetimibe-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Certificate of Analysis Data
The following tables summarize the key quantitative data from a representative Certificate of Analysis for this compound.
Table 1: General Information
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 1093659-89-2 |
| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ |
| Molecular Weight | 413.45 g/mol |
| Appearance | White to Off-White Solid |
Table 2: Purity and Isotopic Distribution
| Analysis | Specification | Result |
| Chemical Purity by HPLC | ≥95% | 97% |
| Isotopic Purity | - | 97.6% |
| Isotopic Distribution | ||
| d₀ | - | 0.08% |
| d₁ | - | 0.33% |
| d₂ | - | 0.39% |
| d₃ | - | 7.37% |
| d₄ | - | 91.84% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reversed-phase HPLC method is employed to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Discovery C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 232 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Method: Isocratic elution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of this compound.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ezetimibe: m/z 408.4 → 271.0
-
This compound: m/z 412.1 → 275.1
-
-
Sample Preparation: Samples are typically prepared by liquid-liquid extraction from the matrix (e.g., plasma) using a solvent mixture such as diethyl ether and dichloromethane (B109758) (70:30 v/v).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR spectroscopy are utilized to confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Parameters:
-
Frequency: 600 MHz
-
Observed Resonances for Ezetimibe (for comparison): δ 9.49 (1H, s), 7.28–7.24 (2H, m), 7.19–7.16 (4H, m), 7.11–7.07 (4H, m), 6.75–6.71 (2H, m), 5.25 (1H, d, J 4.3 Hz), 4.77 (1H, d, J 2.2 Hz), 4.49–4.59 (1H, m), 3.07–3.04 (1H, m) 1.84–1.66 (4H, m).[1] The spectrum for the d4 analogue will show the absence of signals corresponding to the deuterated positions.
-
-
¹⁹F NMR Parameters:
-
Standard parameters for fluorine NMR are used to confirm the presence and environment of the fluorine atoms in the molecule.
-
Visualizations
The following diagrams illustrate key experimental workflows and the signaling pathway related to Ezetimibe's mechanism of action.
References
Physical and chemical properties of (Rac)-Ezetimibe-d4
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physical, chemical, and analytical properties of (Rac)-Ezetimibe-d4. This deuterated analog of Ezetimibe serves as a critical internal standard for the quantitative analysis of Ezetimibe in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.
Core Properties and Specifications
This compound is a synthetic, stable isotope-labeled version of Ezetimibe, a potent cholesterol absorption inhibitor. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) applications[1].
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [2] |
| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [1] |
| Molecular Weight | 413.5 g/mol | [1] |
| Exact Mass | 413.1741 | [2] |
| CAS Number | 1093659-89-2 | |
| Purity (Chemical) | ≥97% | |
| Isotopic Purity | ≥97.6% (d₄) | |
| Deuterated Forms | ≥99% (d₁-d₄) |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | |
| Long-Term Storage | -20°C or Refrigerator (2-8°C) | |
| Shipping Condition | Stable for shipment at room temperature. |
Mechanism of Action: Ezetimibe and NPC1L1
Ezetimibe lowers plasma cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes. By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol into these cells, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.
The diagram below illustrates the simplified mechanism of cholesterol absorption and the inhibitory action of Ezetimibe.
Experimental Protocols & Analytical Methodologies
This compound is primarily used as an internal standard in bioanalytical methods. Below are representative protocols for the analysis of Ezetimibe.
Analytical Workflow for Quantification
The general workflow for quantifying Ezetimibe in a biological sample using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Reversed-Phase HPLC Method
Several HPLC methods have been developed for the analysis of Ezetimibe in pharmaceutical dosage forms. These methods can be adapted for use with this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C18 (250mm x 4.6mm, 5µm) | Betasil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | 0.02N Orthophosphoric Acid : Acetonitrile (20:80 v/v) | 10mM Na₂HPO₄ (pH 7.0) : Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 232 nm | 233 nm |
| Reference |
LC-MS/MS Bioanalytical Method
For high-sensitivity quantification in biological matrices like human plasma, LC-MS/MS is the method of choice. This compound is the ideal internal standard for this application.
| Parameter | Method 1 | Method 2 |
| Column | Discovery C18 (150 x 4.6mm, 5µm) | Gemini C18 (50 x 2.0mm, 5µm) |
| Mobile Phase | Acetonitrile : 10mM Ammonium Formate (pH 4.0) (40:60 v/v) | Acetonitrile : 0.1% Formic Acid (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.20 mL/min |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition (Ezetimibe) | m/z 408.4 → 271.0 | m/z 408.0 → 270.8 |
| MRM Transition (Ezetimibe-d4) | m/z 412.1 → 275.1 | m/z 412.1 → 270.8 |
| Sample Preparation | Liquid-Liquid Extraction (Diethyl ether/DCM) | Liquid-Liquid Extraction (MTBE) |
| Reference |
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical and physical properties, coupled with its high isotopic purity, ensure its reliability as an internal standard for the accurate quantification of Ezetimibe. The methodologies and data presented in this guide provide a robust foundation for the incorporation of this compound into routine and advanced analytical workflows.
References
Unraveling the Stereochemistry of (Rac)-Ezetimibe-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the racemic nature of (Rac)-Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor, Ezetimibe (B1671841). This document provides a comprehensive overview of its stereochemistry, the analytical methodologies for chiral separation, and the underlying mechanism of action, with a focus on the differential activity of its enantiomers.
Introduction to this compound
This compound is a deuterated form of Ezetimibe, where four hydrogen atoms on one of the fluorophenyl rings have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Ezetimibe, allowing for its accurate quantification in biological matrices by mass spectrometry. Chemically, it is a racemic mixture, meaning it consists of an equal amount of two enantiomers, which are non-superimposable mirror images of each other. The therapeutic activity of Ezetimibe is known to be stereospecific, with one enantiomer being pharmacologically active and the other being inactive[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl-d4)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (and its enantiomer) |
| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ |
| Molecular Weight | 413.4 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF |
The Racemic Nature and Stereospecific Activity
Ezetimibe has three chiral centers, leading to the possibility of eight stereoisomers. The therapeutically active form is the (3R, 4S, 3'S) enantiomer. Its corresponding mirror image, the (3S, 4R, 3'R) enantiomer, is pharmacologically inactive[1]. This compound, being a racemic mixture, contains both the active and inactive deuterated enantiomers. This stereoselectivity in pharmacological action underscores the importance of chiral separation and analysis in the development and quality control of Ezetimibe and its analogs.
Research has unequivocally established that the biological target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol absorption in the intestine[1]. Binding studies have demonstrated that the pharmacologically active enantiomer of Ezetimibe binds to NPC1L1 with high affinity, while its enantiomer is completely inactive in vitro and shows no in vivo activity in animal models[1].
Experimental Protocols for Chiral Separation
The separation of Ezetimibe enantiomers is crucial for ensuring the quality and efficacy of the drug product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve resolution.
Chiral HPLC Method for Enantiomeric Resolution
This section details a typical experimental protocol for the chiral separation of Ezetimibe enantiomers, which can be adapted for this compound.
Objective: To separate and quantify the enantiomers of Ezetimibe.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
Table 2: HPLC Parameters for Chiral Separation of Ezetimibe Enantiomers
| Parameter | Condition |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 256 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of the individual Ezetimibe enantiomers and the racemic mixture in the mobile phase. Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the peaks corresponding to each enantiomer based on the retention times obtained from the individual standards. Calculate the percentage of each enantiomer in the racemic mixture.
Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Absorption
Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine. The molecular target for this action is the NPC1L1 protein, which is located on the brush border membrane of enterocytes[1].
The binding of Ezetimibe to NPC1L1 prevents the uptake of cholesterol into the enterocytes. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.
The following diagram illustrates the signaling pathway of cholesterol absorption and the inhibitory effect of Ezetimibe.
Experimental Workflow for Chiral Purity Analysis
The quality control of Ezetimibe and its deuterated analogs necessitates a robust workflow to ensure the correct stereochemical composition. The following diagram outlines a typical experimental workflow for the chiral purity analysis of this compound.
Conclusion
The racemic nature of this compound necessitates a thorough understanding of its stereochemistry and the development of reliable analytical methods for chiral separation. The pharmacological activity of Ezetimibe is exclusively attributed to one of its enantiomers, which acts by inhibiting the NPC1L1 protein-mediated cholesterol absorption pathway. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the core principles related to the racemic nature of this compound, along with practical experimental protocols and visual representations of key processes. This knowledge is essential for the accurate use of this compound as an internal standard and for the broader context of chiral drug development.
References
Methodological & Application
Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma Using (Rac)-Ezetimibe-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ezetimibe (B1671841) is a lipid-lowering medication that inhibits the absorption of cholesterol from the small intestine.[1] It is often used in combination with statins to treat hypercholesterolemia.[2] Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active form, ezetimibe-glucuronide.[3][4] Accurate and reliable quantification of ezetimibe and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ezetimibe in human plasma, utilizing (Rac)-Ezetimibe-d4 as an internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Ezetimibe reference standard (≥99% purity)
-
This compound internal standard (IS) (≥99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2 EDTA)
Instrumentation
-
LC System: Shimadzu HPLC system or equivalent, equipped with a binary pump, autosampler, and column oven.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
-
Analytical Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent.[7]
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of ezetimibe and the internal standard from human plasma.[7]
-
Thaw frozen plasma samples to room temperature.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution (e.g., 45 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 3 mL of methyl tert-butyl ether.[7]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase.[7]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.[7]
Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Gemini C18 (50 x 2.0 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid (70:30, v/v)[7] |
| Flow Rate | 0.20 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL[8] |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Ezetimibe | This compound |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7][9] | Negative Electrospray Ionization (ESI-)[7][9] |
| MRM Transition (m/z) | 408.0 → 270.8[7] | 412.1 → 270.8[7] |
| Declustering Potential (V) | -75[7] | -75[7] |
| Collision Energy (eV) | -22[7] | -22[7] |
| IonSpray Voltage (V) | -4500[7] | -4500[7] |
| Turbo Heater Temp (°C) | 650[7] | 650[7] |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.
Table 3: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| Ezetimibe | 0.1 - 20[7] | y = mx + c | ≥ 0.999[7] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 4.38[7] | 102.00[7] | 4.06[7] | 101.56[7] |
| Low | 0.3 | 1.50[7] | 99.56[7] | 3.32[7] | 100.44[7] |
| Medium | 4 | 4.27[7] | 101.11[7] | 2.76[7] | 100.89[7] |
| High | 16 | 1.08[7] | 100.44[7] | 1.69[7] | 101.33[7] |
Table 5: Recovery
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) |
|---|---|---|
| Ezetimibe | 0.3 | 96.32[7] |
| Ezetimibe | 4 | 91.83[7] |
| Ezetimibe | 16 | 85.23[7] |
| this compound | 45 | 91.57[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Ezetimibe.
Metabolic Pathway of Ezetimibedot
References
- 1. Ezetimibe - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols: Quantitative Analysis of Ezetimibe in Human Plasma Using (Rac)-Ezetimibe-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Accurate quantification of ezetimibe and its primary active metabolite, ezetimibe-glucuronide, in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][3] This document outlines a detailed protocol for the analysis of ezetimibe in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Ezetimibe-d4 as an internal standard (IS).[4][5] The use of a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, thus ensuring high accuracy and precision.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ezetimibe using this compound.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Ezetimibe | 0.1 - 20 | > 0.999 | 0.1 |
| Ezetimibe | 0.05 - 15.0 | > 0.999 | 0.05 |
| Total Ezetimibe | 4.00 - 400.00 | > 0.99 | 4.00 |
Data compiled from multiple sources.[4][5][6]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Ezetimibe | Low (0.3 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
| Mid (4 ng/mL) | < 15% | < 15% | ± 15% | ± 15% | |
| High (16 ng/mL) | < 15% | < 15% | ± 15% | ± 15% | |
| Ezetimibe | Low | 1.6 - 14.8% | 2.1 - 13.4% | 92.9 - 112% | 92.9 - 108% |
| High | 1.6 - 14.8% | 2.1 - 13.4% | 92.9 - 112% | 92.9 - 108% |
CV: Coefficient of Variation, RE: Relative Error. Data represents typical acceptance criteria and reported values.[4][5]
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Total Ezetimibe | Liquid-Liquid Extraction | 80.6% |
| Ezetimibe | Liquid-Liquid Extraction | 93.9 - 96.5% |
| Ezetimibe-d4 | Liquid-Liquid Extraction | 90.27% |
Data compiled from multiple sources.[5][6]
Experimental Protocols
This section provides a detailed methodology for the quantification of ezetimibe in plasma.
1. Materials and Reagents
-
Ezetimibe reference standard
-
This compound internal standard[7]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE) or a mixture of Diethyl ether and Dichloromethane (70:30 v/v)[4][6]
2. Stock and Working Solutions Preparation
-
Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ezetimibe in 10 mL of methanol.[4]
-
Ezetimibe-d4 Stock Solution (0.5 mg/mL): Prepare by dissolving an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the ezetimibe stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.[4] A typical working solution concentration for the internal standard is 45 ng/mL.[4]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 3 mL of methyl tert-butyl ether.[4]
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[4]
-
Reconstitute the dried residue with 200 µL of 50% acetonitrile.[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.[4]
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Workflow for Ezetimibe Analysis in Plasma.
This detailed protocol provides a robust and reliable method for the quantification of ezetimibe in human plasma, suitable for a range of clinical and research applications. The use of this compound ensures the high quality of the resulting data.
References
- 1. actascientific.com [actascientific.com]
- 2. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. clearsynth.com [clearsynth.com]
Quantitative Analysis of Ezetimibe in Biological Matrices Using (Rac)-Ezetimibe-d4 as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Accurate quantification of Ezetimibe in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Ezetimibe using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing (Rac)-Ezetimibe-d4 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like Ezetimibe-d4 is ideal for bioanalysis as it shares similar extraction recovery, chromatographic retention time, and ionization response with the analyte, ensuring high accuracy and precision.[1]
Principle
This method utilizes liquid-liquid extraction (LLE) to isolate Ezetimibe and the internal standard from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in the negative electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Ezetimibe and Ezetimibe-d4.
Experimental Protocols
Materials and Reagents
-
Ezetimibe reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Methyl tert-butyl ether (MTBE) or a mixture of Diethyl ether and Dichloromethane (70:30 v/v)
-
Human or rat plasma (K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column: Agilent Eclipse XBD-C18, Discovery C18 (150x 4.6mm, 5µm), or Gemini C18 (50 X 2.0 mm, 5 µm)[2][3][4]
Preparation of Stock and Working Solutions
-
Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve the Ezetimibe reference standard in methanol.
-
Ezetimibe-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ezetimibe Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution with 60% acetonitrile in water to create working solutions for calibration curve standards and quality control samples.[2]
-
Ezetimibe-d4 Working Solution (IS): Dilute the Ezetimibe-d4 stock solution with 60% acetonitrile in water to achieve a final concentration of 0.5 µg/mL.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Calibration Curve Standards: Spike appropriate volumes of the Ezetimibe working solutions into blank plasma to prepare a series of calibration standards. A typical concentration range is 0.05 to 15.0 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high. For example, 0.15 ng/mL (LQC), 6.00 ng/mL (MQC), and 12.00 ng/mL (HQC). A lower limit of quantitation (LLOQ) QC is also recommended.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (CC, QC, or unknown), add 20 µL of the Ezetimibe-d4 working solution (IS) and vortex for 10 seconds.
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex mix for 10-15 minutes.
-
Centrifuge the samples at 4000 rpm for 5-10 minutes at 20 °C.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 45 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS (B15284909) analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XBD-C18 or equivalent.
-
Mobile Phase: A mixture of 10 mM Ammonium acetate (pH 4.5) and Acetonitrile (25:75 v/v).
-
Flow Rate: 0.20 - 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 35°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ezetimibe: m/z 408.3 → 271.1.
-
Ezetimibe-d4: m/z 412.0 → 275.1.
-
-
Dwell Time: 200 ms per transition.
-
Quantitative Data Summary
The performance of the analytical method for Ezetimibe quantification is summarized in the tables below. The data is compiled from various validated methods and presented for easy comparison.
Table 1: Linearity and Sensitivity of Ezetimibe Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 15.0 ng/mL | |
| 4.00 - 400.00 ng/mL | ||
| 0.1 - 20 ng/mL | ||
| Correlation Coefficient (R²) | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| 4.00 ng/mL | ||
| 0.1 ng/mL |
Table 2: Precision and Accuracy of Ezetimibe Quantification
| Parameter | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Reference |
| Study 1 | 1.6 - 14.8% | 2.1 - 13.4% | Not explicitly stated | |
| Study 2 | Within ±15% of nominal | Within ±15% of nominal | 85-115% |
Table 3: Recovery of Ezetimibe and Ezetimibe-d4
| Analyte | Recovery (%) | Reference |
| Ezetimibe | 93.9 - 96.5% | |
| 80.6% (Total Ezetimibe) | ||
| Ezetimibe-d4 | 90.27% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantitative analysis of Ezetimibe from plasma samples.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the analytical method.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for a Pharmacokinetic Study of (Rac)-Ezetimibe-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting a pharmacokinetic (PK) study of (Rac)-Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor, Ezetimibe (B1671841). The inclusion of deuterium (B1214612) can alter the metabolic profile and pharmacokinetic properties of a drug, making such studies crucial in drug development.[1][2][3][4][5]
Introduction to this compound and Pharmacokinetic Studies
Ezetimibe lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol and phytosterol uptake. It is primarily metabolized in the small intestine and liver to its pharmacologically active glucuronide metabolite. The parent drug and its active metabolite are eliminated with a half-life of approximately 22 hours, involving enterohepatic recycling.
Deuteration, the replacement of hydrogen with its stable isotope deuterium, can lead to a stronger carbon-deuterium bond. This may result in a decreased rate of metabolism, potentially leading to a longer half-life, altered bioavailability, and a modified toxicity profile. Pharmacokinetic studies of deuterated compounds like this compound are therefore essential to characterize these potential changes.
Experimental Design and Protocols
A well-designed preclinical pharmacokinetic study is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. Below are detailed protocols for a typical oral PK study of this compound in a rodent model.
Animal Model and Care
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of Ezetimibe.
-
Health Status: Use healthy, young adult male and female rats. The number of animals should be sufficient for statistical power, typically 6-8 per group.
-
Acclimatization: Animals should be acclimatized to the facility for at least three days prior to the study.
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration to minimize variability in absorption, with free access to water.
Dosing and Administration
-
Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% hydroxypropyl methylcellulose).
-
Dose: The dose will depend on the specific objectives of the study. A previously reported oral dose for ezetimibe in rats is 1 mg/kg.
-
Administration: Administer the formulation accurately via oral gavage.
Blood Sampling
-
Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. Suggested time points include: pre-dose (0 h), and 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 7, 12, 24, and 48 hours post-dose.
-
Collection Method: Blood samples (approximately 100-200 µL) can be collected via a cannulated vessel or from the tail vein.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -70°C or lower until analysis.
Sample Analysis: LC-MS/MS Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its potential metabolites in plasma.
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (IS), such as a different deuterated analog of Ezetimibe or a structurally similar compound.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Alternatively, liquid-liquid extraction can be used. For example, add tertiary butyl methyl ether, vortex, and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
LC Column: A reverse-phase C18 column is commonly used for the separation of Ezetimibe and its analogs.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Ezetimibe is often analyzed using negative ion electrospray ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and the internal standard. For Ezetimibe, the transition is m/z 408.3 → 271.1, and for Ezetimibe-d4, it is m/z 412.0 → 275.1.
Data Presentation
Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters are summarized in the table below.
Table 1: Key Pharmacokinetic Parameters for Oral Administration of Ezetimibe
| Parameter | Description | Typical Value for Ezetimibe (10 mg, human) |
| Cmax | Maximum observed plasma concentration | 3.4 - 5.5 ng/mL (unconjugated) |
| 45 - 71 ng/mL (total) | ||
| Tmax | Time to reach Cmax | 4 - 12 hours (unconjugated) |
| 1 - 2 hours (total) | ||
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Data-dependent |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | Data-dependent |
| t1/2 | Elimination half-life | ~22 hours |
Note: These values are for non-deuterated Ezetimibe in humans and serve as a reference. The pharmacokinetic parameters for this compound in rats will need to be determined experimentally.
Visualizations
Ezetimibe Metabolic Pathway
The primary metabolic pathway for Ezetimibe is glucuronidation in the intestine and liver.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps in the experimental workflow from drug administration to data analysis.
Caption: Experimental workflow for the pharmacokinetic study.
Ezetimibe Mechanism of Action Signaling Pathway
Ezetimibe's mechanism of action involves the direct inhibition of the NPC1L1 protein in the small intestine.
Caption: Ezetimibe's mechanism of action at the enterocyte.
References
- 1. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Bioanalysis of Ezetimibe and (Rac)-Ezetimibe-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ezetimibe and its deuterated internal standard, (Rac)-Ezetimibe-d4, in biological matrices, primarily human plasma. The protocols are intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2][3] Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active glucuronide metabolite, Ezetimibe-glucuronide.[4][5] Both Ezetimibe and Ezetimibe-glucuronide are highly bound to human plasma proteins (>90%). The primary route of elimination is through feces, with a smaller portion excreted in the urine. Due to its extensive metabolism and the presence of the active metabolite, bioanalytical methods often aim to quantify total Ezetimibe (the sum of Ezetimibe and Ezetimibe-glucuronide) after enzymatic hydrolysis. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variability in extraction and ionization.
Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and reproducible results in the bioanalysis of Ezetimibe. The most common methods employed are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for the extraction of Ezetimibe and its internal standard from plasma samples. This method offers good sample cleanup and high recovery.
Protocol for LLE:
-
To 300 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution (this compound, 1000 ng/mL).
-
Add 0.3 mL of 100 mM sodium acetate (B1210297) buffer (pH 3.5 ± 0.3).
-
Add 50 µL of β-Glucuronidase enzyme solution (50,000 units/mL) for the determination of total Ezetimibe.
-
Vortex the mixture and incubate at a specified temperature and duration to ensure complete hydrolysis of Ezetimibe-glucuronide.
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is another effective method for the purification and concentration of Ezetimibe and its glucuronide metabolite from plasma. It provides cleaner extracts compared to PPT.
Protocol for SPE:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma sample, add the internal standard (this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a simpler and faster method, although it may result in less clean extracts compared to LLE and SPE.
Protocol for PPT:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from various validated bioanalytical methods for Ezetimibe.
Table 1: Linearity and Sensitivity of Ezetimibe Bioanalytical Methods
| Method | Matrix | Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS (LLE) | Human Plasma | Total Ezetimibe | 4.00 - 400.00 | 4.00 |
| LC-MS/MS (LLE) | Rat Plasma | Ezetimibe | 0.05 - 15.0 | 0.05 |
| LC-MS/MS (SPE) | Human Plasma | Ezetimibe | 0.1 - 20 | 0.1 |
| LC-MS/MS (SPE) | Human Plasma | Ezetimibe-glucuronide | 0.5 - 200 | 0.5 |
| LC-MS/MS (LLE) | Human Plasma | Ezetimibe | 0.1 - 20 | 0.1 |
| HPLC-PDA | Human Plasma | Ezetimibe | 200 - 25,000 | 200 |
Table 2: Recovery and Matrix Effect of Ezetimibe Bioanalytical Methods
| Method | Matrix | Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| LC-MS/MS (LLE) | Human Plasma | Total Ezetimibe | 80.6 | Not Reported |
| LC-MS/MS (LLE) | Rat Plasma | Ezetimibe | 93.9 - 96.5 | Not Significant |
| LC-MS/MS (LLE) | Human Plasma | Ezetimibe | 85.23 - 96.32 | Not Reported |
| HPLC-PDA | Human Plasma | Ezetimibe | >85 | Not Reported |
Experimental Protocols
LC-MS/MS Method for the Determination of Total Ezetimibe in Human Plasma
This protocol is based on a liquid-liquid extraction procedure followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Ezetimibe and this compound reference standards
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile, Methanol (HPLC grade)
-
Diethyl ether, Dichloromethane (Analytical grade)
-
Ammonium formate (B1220265), Sodium acetate, Formic acid (Analytical grade)
-
β-Glucuronidase from Helix pomatia
-
Ultrapure water
2. Instrument and Conditions:
-
LC System: Agilent 1200 series or equivalent
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: Discovery C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 10 mM Ammonium formate buffer (pH 4.0 ± 0.3) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Ezetimibe: m/z 408.4 → 271.0
-
This compound: m/z 412.1 → 275.1
-
3. Standard and QC Sample Preparation:
-
Prepare stock solutions of Ezetimibe and this compound in methanol (1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution with methanol:water (1:1 v/v).
-
Prepare calibration curve (CC) standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.
4. Sample Preparation (LLE):
-
Follow the Liquid-Liquid Extraction protocol described in the "Sample Preparation Techniques" section.
5. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Ezetimibe Metabolism and Excretion Pathway
Caption: Metabolic pathway of Ezetimibe.
General Workflow for Bioanalysis of Ezetimibe
Caption: Bioanalytical workflow for Ezetimibe.
References
- 1. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezetimibe | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (Rac)-Ezetimibe-d4 in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-Ezetimibe-d4 in human plasma. Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. The deuterated internal standard, this compound, is crucial for accurate quantification in bioanalytical studies. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions optimized for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Ezetimibe is widely prescribed for the management of hypercholesterolemia. Accurate and precise measurement of its plasma concentrations is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the determination of this compound, which serves as a reliable internal standard for the quantification of Ezetimibe.
Experimental
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Ezetimibe (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of the analyte and internal standard from human plasma.
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution (45 ng/mL in 50% methanol).[1]
-
Vortex the sample for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether.[1]
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: Gemini C18, 50 x 2.0 mm, 5 µm[1]
-
Mobile Phase: Acetonitrile / 0.1% Formic acid (70:30, v/v)[1]
-
Flow Rate: 0.20 mL/min[1]
-
Column Temperature: 35°C[1]
-
Autosampler Temperature: 10°C[1]
-
Injection Volume: 10 µL
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V[2]
-
Source Temperature: 475°C[2]
-
Collision Gas (Nitrogen): 7 psi[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for Ezetimibe, with this compound as the internal standard.
Table 1: Mass Spectrometry MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Ezetimibe | 408.3 / 408.4 | 271.0 / 271.1 | -75 | -22 |
| This compound | 412.0 / 412.1 | 275.1 / 270.8 | -75 | -22 |
Note: Slight variations in m/z values are reported across different studies. The provided values represent a consensus.[1][2][3]
Table 2: Method Performance Characteristics
| Parameter | Ezetimibe | Reference(s) |
| Linearity Range | 0.05 - 15.0 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [3] |
| Mean Extraction Recovery | 93.9 - 96.5% | [3] |
| Intra-batch Precision (%CV) | 1.6 - 14.8% | [3] |
| Inter-batch Precision (%CV) | 2.1 - 13.4% | [3] |
| Intra-batch Accuracy (%RE) | 92.9 - 112% | [3] |
| Inter-batch Accuracy (%RE) | 92.9 - 108% | [3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for routine use in clinical and research laboratories engaged in pharmacokinetic and bioequivalence studies of Ezetimibe.
References
Application Note: Preparation of Stock Solutions of (Rac)-Ezetimibe-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Ezetimibe-d4 is the deuterated form of (Rac)-Ezetimibe, a potent cholesterol absorption inhibitor. Labeled with deuterium, it is commonly used as an internal standard for the quantification of Ezetimibe in various biological matrices by mass spectrometry-based assays, such as GC-MS or LC-MS[1][2]. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Chemical Formula | C₂₄H₁₇D₄F₂NO₃ | [3] |
| Molecular Weight | 413.45 g/mol | [3][4][5][6] |
| Appearance | Crystalline solid | [7] |
| Solubility (Ezetimibe data) | ~20 mg/mL in Ethanol (B145695) and DMF~15 mg/mL in DMSOPractically insoluble in water | [7][8] |
| Storage Temperature (Solid) | -20°C (Long-term) 2-8°C (Short-term) | [1][3][7] |
| Stability (Solid) | ≥ 4 years at -20°C | [2][7] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step method for preparing a 10 mg/mL stock solution and a 10 mM stock solution in DMSO. This compound is expected to have solubility properties similar to its non-deuterated counterpart, Ezetimibe. Ezetimibe is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF)[7][8].
2.1. Materials and Equipment
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator
2.2. Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
2.3. Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
2.4. Step-by-Step Procedure (10 mM Example)
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a specific amount of the solid compound. For this example, we will use 1 mg.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Calculation:
-
Mass = 1 mg = 0.001 g
-
Molecular Weight = 413.45 g/mol
-
Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = 0.001 g / (413.45 g/mol * 0.010 mol/L) = 0.0002418 L
-
Volume (µL) = 241.8 µL
-
-
-
Dissolve: Add 241.8 µL of DMSO to the vial containing 1 mg of this compound.
-
Mix: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the solid is completely dissolved.
-
Inspect: Visually inspect the solution to confirm that no particulate matter is present.
2.5. Preparation of Aqueous Working Solutions
This compound is poorly soluble in aqueous buffers[7]. To prepare a working solution in an aqueous medium like PBS, first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol or DMSO) as described above. Then, serially dilute the stock solution with the desired aqueous buffer. Note that the final concentration in aqueous solutions may be limited; for a 1:4 ethanol:PBS (pH 7.2) solution, the solubility of Ezetimibe is approximately 0.2 mg/mL[7]. It is not recommended to store aqueous solutions for more than one day[7].
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the stock solution.
-
Solid Compound: Store the solid material, as supplied, at -20°C for long-term storage[3][7]. The stability is reported to be at least four years under these conditions[2][7].
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected (amber) vials. Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: As previously noted, aqueous solutions of Ezetimibe are not stable and should be prepared fresh for each experiment. Storage for more than 24 hours is not recommended[7].
Logical Relationships in Solution Preparation
The following diagram illustrates the logical dependencies and decisions involved in preparing a stock solution for a specific experimental need.
Caption: Decision pathway for preparing Ezetimibe-d4 solutions.
References
- 1. clearsynth.com [clearsynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. Ezetimibe D4 | CAS No- 1093659-90-5 | Simson Pharma Limited [simsonpharma.com]
- 5. Ezetimibe-d4 [N-(4-fluorophenyl-d4)] | LGC Standards [lgcstandards.com]
- 6. Ezetimibe-d4 | CAS 1093659-89-2 | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Rac)-Ezetimibe-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (Rac)-Ezetimibe-d4, a deuterium-labeled internal standard, in the study of drug metabolism. This document outlines detailed protocols for in vitro and in vivo studies, data presentation in tabular format, and visual representations of metabolic pathways and experimental workflows.
Introduction to this compound in Drug Metabolism
This compound is a stable isotope-labeled version of Ezetimibe, a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. In drug metabolism studies, deuterium-labeled compounds like this compound are invaluable tools, primarily utilized as internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms results in a higher mass, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties. This ensures accurate and precise quantification of the parent drug and its metabolites in complex biological matrices.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ezetimibe and its Major Metabolite, Ezetimibe-Glucuronide, in Humans
| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Reference |
| Peak Plasma Concentration (Cmax) | 3.4-5.5 ng/mL | 45-71 ng/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | 4-12 hours | 1-2 hours | [1] |
| Elimination Half-life (t½) | ~22 hours | ~22 hours | [2] |
| Plasma Protein Binding | >99.5% | 87.8-92.0% | [1] |
Table 2: LC-MS/MS Parameters for the Quantification of Ezetimibe using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ezetimibe | 408.4 | 271.0 | Negative ESI | [3] |
| This compound | 412.1 | 275.1 | Negative ESI |
Metabolic Pathway of Ezetimibe
Ezetimibe undergoes extensive metabolism, primarily through glucuronidation, to form its major active metabolite, ezetimibe-glucuronide. This process is mainly catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and small intestine. A minor oxidative metabolic pathway also exists.
Experimental Protocols
The following protocols are designed to serve as a guide for researchers. Specific parameters may require optimization based on laboratory conditions and instrumentation.
Experimental Workflow for In Vitro Metabolism Study
The general workflow for an in vitro metabolism study using this compound as an internal standard is depicted below.
References
Troubleshooting & Optimization
Overcoming matrix effects with (Rac)-Ezetimibe-d4
Welcome to the technical support center for (Rac)-Ezetimibe-d4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as an internal standard to overcome matrix effects in the bioanalysis of ezetimibe (B1671841). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled form of Ezetimibe.[1] It is intended for use as an internal standard (IS) in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of Ezetimibe in biological matrices.[2][3][4] Its key function is to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical results.
Q2: How does this compound help in overcoming matrix effects?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. As a stable isotope-labeled internal standard, this compound is chemically and physically almost identical to the unlabeled analyte, Ezetimibe. Consequently, it experiences similar extraction recovery and ionization suppression or enhancement during LC-MS/MS analysis. By calculating the peak area ratio of the analyte to the internal standard, these variations can be normalized, leading to a more accurate measurement of the analyte's concentration.
Q3: What are the common biological matrices in which this compound is used?
This compound is frequently used for the quantification of ezetimibe in various biological matrices, including human and rat plasma.[2]
Q4: In which ionization mode is Ezetimibe and this compound typically analyzed?
Ezetimibe and its deuterated internal standard are most commonly analyzed using electrospray ionization (ESI) in the negative ion mode.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of ezetimibe using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for both Ezetimibe and this compound | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Sample solvent mismatch with the mobile phase. | - Optimize the mobile phase. A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) has been shown to provide good peak shape.- Replace the analytical column or use a guard column to protect it.- Ensure the final sample reconstitution solvent is similar to the initial mobile phase composition. |
| Low Signal Intensity for both Analyte and Internal Standard | - Significant ion suppression from the matrix.- Suboptimal mass spectrometer source conditions.- Inefficient sample extraction. | - Improve sample cleanup. Liquid-liquid extraction (LLE) is effective in producing cleaner samples compared to protein precipitation.- Optimize MS source parameters such as ion spray voltage, gas flows, and temperature.- Evaluate and optimize the extraction solvent and pH to improve recovery. |
| Inconsistent Recovery of Ezetimibe and/or this compound | - Variability in the extraction procedure.- Incomplete protein precipitation (if used).- pH-dependent extraction efficiency. | - Ensure consistent and thorough vortexing and centrifugation during extraction.- If using protein precipitation, optimize the ratio of plasma to the precipitation solvent.- Control the pH of the sample before extraction to ensure consistent partitioning of the analytes into the extraction solvent. |
| High Background or Interfering Peaks | - Contamination from reagents, solvents, or collection tubes.- Presence of endogenous components from the biological matrix. | - Use high-purity solvents and reagents (e.g., LC-MS grade).- Test different batches of collection tubes for potential leachables.- Enhance the sample cleanup procedure or adjust the chromatographic gradient to separate the interfering peaks from the analytes. |
| Signal Detected for this compound in Blank Samples (Crosstalk) | - In-source fragmentation of Ezetimibe to a product ion with the same m/z as this compound.- Impurity in the Ezetimibe reference standard. | - Optimize the collision energy to ensure specific fragmentation.- Select a different, more specific MRM transition for Ezetimibe.- Verify the purity of the Ezetimibe reference standard. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous quantification of ezetimibe and simvastatin (B1681759) in rat plasma.
-
To a 100 µL aliquot of plasma sample, add the internal standard solution (this compound).
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Add 2.5 mL of tertiary butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Ezetimibe using this compound.
| Parameter | Condition |
| LC Column | Agilent Eclipse XBD-C18 |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (25:75 v/v) |
| Flow Rate | Typically 0.2 - 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ezetimibe: m/z 408.3 → 271.1this compound: m/z 412.0 → 275.1 |
Quantitative Data Summary
The use of this compound as an internal standard has demonstrated high and consistent recovery in bioanalytical methods.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Ezetimibe | Rat Plasma | LLE | 93.9 - 96.5 | |
| This compound | Rat Plasma | LLE | 90.27 | |
| Ezetimibe | Human Plasma | LLE | 85.23 - 96.32 | |
| This compound | Human Plasma | LLE | 91.57 |
Visualizations
Experimental Workflow for Sample Analysis
Caption: General workflow for sample analysis.
Principle of Matrix Effect Compensation
Caption: Compensation for matrix effects.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: (Rac)-Ezetimibe-d4 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of (Rac)-Ezetimibe-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, splitting) for this compound?
Poor peak shape in the analysis of this compound can arise from a variety of factors, including inappropriate mobile phase conditions, secondary interactions with the stationary phase, column degradation, or issues with the sample solvent. Peak tailing, for instance, is often caused by strong interactions between the basic nitrogen in the Ezetimibe structure and acidic silanol (B1196071) groups on the silica-based column packing.
Q2: How does the mobile phase pH affect the peak shape of Ezetimibe?
The mobile phase pH is a critical factor. Ezetimibe has a pKa value around 10. To achieve good peak shape for basic compounds like Ezetimibe, it is generally recommended to work at a pH that is at least 2 units away from the compound's pKa. For Ezetimibe, this means maintaining a mobile phase pH below 8 or above 12. Operating at a low pH (e.g., pH 2-4) ensures the molecule is fully protonated and less likely to interact with residual silanols on the column.
Q3: Can the sample solvent cause peak distortion?
Yes, the choice of sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile), it can lead to peak fronting or splitting. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.
Q4: What role does the column chemistry play in achieving good peak shape?
The column's stationary phase chemistry is crucial. For a compound like Ezetimibe, which contains polar functional groups, columns with end-capping (to block silanol activity) are highly recommended to prevent peak tailing. If analyzing the racemic mixture to separate enantiomers, a chiral stationary phase (CSP) will be necessary. The choice of the specific CSP will depend on the separation mechanism required.
Troubleshooting Guide for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is one of the most common issues and often points to secondary interactions within the column.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocol: Adjusting Mobile Phase for Tailing Peaks
-
Baseline Condition: Start with your current analytical method that is producing tailing peaks.
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pH Modification: Prepare a new aqueous mobile phase containing a buffer (e.g., phosphate (B84403) or acetate) to control the pH between 3.0 and 4.0.
-
Acidic Additive: If a buffer is not desired, add 0.1% (v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase. Formic acid is often preferred for mass spectrometry compatibility.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Injection: Inject the this compound standard and analyze the peak shape.
-
Comparison: Compare the tailing factor from the new conditions to the baseline. A significant reduction in the tailing factor indicates the acidic mobile phase has successfully mitigated silanol interactions.
Issue 2: Peak Fronting
Peak fronting is often a sign of column overload or an issue with the sample solvent.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting.
Data Summary: Impact of Sample Concentration on Peak Asymmetry
| Sample Concentration (µg/mL) | Injection Volume (µL) | Peak Asymmetry (USP Tailing Factor) | Observations |
| 100 | 5 | 0.85 | Severe fronting |
| 20 | 5 | 0.95 | Moderate fronting |
| 5 | 5 | 1.05 | Symmetrical peak |
| 1 | 5 | 1.10 | Symmetrical peak |
Note: This table presents illustrative data to demonstrate the effect of concentration on peak shape. Actual results may vary.
Issue 3: Split Peaks
Split peaks can be caused by a blockage in the flow path, a contaminated guard column, or a partially collapsed column bed.
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for addressing split peaks.
Preventing isotopic exchange in (Rac)-Ezetimibe-d4 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying isotopic exchange in studies involving (Rac)-Ezetimibe-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) labels located?
This compound is a deuterated form of Ezetimibe, a cholesterol absorption inhibitor. In many commercially available standards, the four deuterium atoms are located on one of the fluorophenyl rings. This labeling is intended to provide a stable isotope internal standard for quantitative bioanalysis by mass spectrometry.
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange is the replacement of a deuterium atom on the internal standard with a hydrogen atom from the surrounding environment (e.g., solvent, matrix). This can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy and precision of the analytical method.
Q3: Are the deuterium labels on this compound stable?
Deuterium atoms on an aromatic ring, such as the fluorophenyl ring in Ezetimibe-d4, are generally stable under typical analytical conditions. However, exposure to strongly acidic or basic conditions, or elevated temperatures, can catalyze the exchange of deuterium for hydrogen.
Q4: What are the primary indicators of isotopic exchange?
The primary indicators of isotopic exchange during an LC-MS/MS analysis include:
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A time-dependent decrease in the peak area of the deuterated internal standard.
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The appearance and increase of the unlabeled analyte signal in samples that initially only contained the deuterated standard.
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Poor reproducibility of the internal standard response across a batch of samples.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal Over Time
Symptoms:
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The peak area of this compound consistently decreases in quality control (QC) samples or reinjected samples from the same vial over the course of an analytical run.
-
Increased variability in the internal standard response.
Possible Cause:
-
Isotopic exchange of deuterium with hydrogen from the solvent or sample matrix, potentially accelerated by pH or temperature.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Assess Solvent Conditions | Prepare the internal standard in aprotic solvents (e.g., acetonitrile, methanol) and minimize exposure to aqueous and/or acidic/basic mobile phases. |
| 2 | Evaluate Sample pH | Ensure the final pH of the extracted and reconstituted sample is near neutral (pH 6-8). |
| 3 | Control Temperature | Maintain samples at a controlled, low temperature (e.g., 4°C) in the autosampler. |
| 4 | Perform Stability Experiment | Conduct the experiment detailed in the "Experimental Protocols" section to confirm isotopic stability under your specific conditions. |
Hypothetical Data from a Stability Experiment:
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Mobile Phase A (pH 3.0) | 24 | 25 | 3.0 | 15% | Yes |
| Mobile Phase B (pH 7.0) | 24 | 25 | 7.0 | <2% | No |
| Reconstitution Solvent (ACN:H2O 50:50) | 24 | 4 | 7.0 | <1% | No |
| Reconstituted Plasma Extract | 24 | 4 | 7.2 | <3% | No |
Issue 2: Analyte Signal Detected in Blank Samples Spiked Only with Internal Standard
Symptoms:
-
A peak corresponding to unlabeled Ezetimibe is detected in blank matrix samples that were only spiked with this compound.
Possible Causes:
-
Isotopic exchange has occurred, converting the deuterated internal standard to the unlabeled analyte.
-
The deuterated internal standard is contaminated with the unlabeled analyte.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify Purity of Internal Standard | Analyze a fresh solution of the this compound standard in a clean solvent to check for the presence of unlabeled Ezetimibe. |
| 2 | Minimize Harsh Conditions | Avoid exposure of the internal standard to high temperatures and extreme pH during sample preparation. |
| 3 | Modify Extraction Procedure | If using harsh reagents (e.g., strong acids/bases), neutralize the sample as soon as possible. |
Experimental Protocols
Protocol: Assessing Isotopic Stability of this compound
Objective: To determine the stability of the deuterium labels on this compound under simulated analytical conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Mobile phases (acidic, neutral, basic if applicable)
-
Reconstitution solvent
-
LC-MS/MS system
Methodology:
-
Prepare Stability Samples:
-
Spike this compound into:
-
Mobile phase(s)
-
Reconstitution solvent
-
Extracted blank biological matrix
-
-
-
Incubation:
-
Divide each sample set into aliquots for different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Incubate the samples under conditions that mimic the analytical run (e.g., autosampler temperature).
-
-
Analysis:
-
At each time point, inject the samples onto the LC-MS/MS system.
-
Monitor the mass transitions for both this compound and unlabeled Ezetimibe.
-
-
Data Evaluation:
-
Calculate the peak area of this compound at each time point and compare it to the T=0 sample. A significant decrease suggests instability.
-
Monitor for the appearance and growth of the unlabeled Ezetimibe peak in the samples.
-
Visualizations
Addressing low recovery of (Rac)-Ezetimibe-d4 during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of (Rac)-Ezetimibe-d4 during sample extraction. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in my experiments?
This compound is a deuterated form of Ezetimibe, a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. In quantitative bioanalysis, deuterated compounds like Ezetimibe-d4 are commonly used as internal standards (IS). Because they are chemically almost identical to the analyte of interest (Ezetimibe), they are expected to behave similarly during sample preparation, extraction, and chromatographic analysis. This allows them to be used to accurately correct for analyte loss during sample processing and to compensate for matrix effects during analysis by mass spectrometry.
Q2: What are the most common extraction techniques for Ezetimibe and its deuterated analog?
The most frequently cited methods for extracting Ezetimibe from biological matrices like plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Salting-out assisted liquid-liquid extraction (SALLE) is a variation of LLE that has also been shown to be effective. The choice between these methods depends on factors such as the sample matrix, required cleanliness of the final extract, desired sample throughput, and available equipment.
Q3: What physicochemical properties of Ezetimibe-d4 are important for extraction?
Understanding the properties of Ezetimibe is critical for optimizing its extraction.
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pH-Dependent Solubility: Ezetimibe's solubility is dependent on pH. As an acidic compound, its state of ionization can be controlled by adjusting the pH of the sample solution. For optimal partitioning into an organic solvent during LLE or retention on a reversed-phase SPE sorbent, the pH should typically be adjusted to at least two units below the analyte's pKa to ensure it is in its neutral, less water-soluble form.
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High Protein Binding: Ezetimibe and its active glucuronide metabolite are more than 90% bound to plasma proteins. This is a critical consideration, as the analyte must be released from proteins to be extracted efficiently. Steps like protein precipitation with a solvent such as acetonitrile (B52724) can be employed before extraction.
-
Alkaline Instability: Ezetimibe can degrade under alkaline conditions. Therefore, prolonged exposure to high pH during the extraction process should be avoided.
Q4: What is a typical acceptable recovery rate for an extraction method?
While there is no universal standard, a good extraction method should provide a recovery that is high, consistent, and reproducible. Many published methods for similar analytes report recoveries in the range of 80-110%. More important than absolute recovery is the consistency of the recovery across all samples and the fact that the internal standard's recovery accurately tracks that of the analyte.
Troubleshooting Low Recovery
Low recovery can be caused by a variety of factors throughout the extraction workflow. The first and most critical step in troubleshooting is to determine where the analyte is being lost. This can be achieved by systematically collecting and analyzing the fractions from each step of the procedure (e.g., the sample post-precipitation, the SPE load fraction, the SPE wash fraction, and the final eluate).
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify the cause of low recovery.
Caption: A logical workflow for troubleshooting low recovery.
Guide 1: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent).[1]
Common Issues & Solutions for LLE
| Issue | Possible Cause | Recommended Solution & Explanation |
| Analyte remains in the aqueous phase | Incorrect pH: Ezetimibe is acidic. If the pH of the aqueous sample is too high, the analyte will be ionized and remain in the aqueous phase. | Adjust pH: Lower the sample pH to at least two units below the analyte's pKa. A pH of ~4.5 has been used successfully. This neutralizes the molecule, increasing its affinity for the organic solvent. |
| Incorrect Solvent Choice: The organic solvent may not have the appropriate polarity to efficiently extract the analyte. | Change Solvent: Test solvents with different polarities. Tertiary butyl methyl ether (TBME) and mixtures containing ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. Try to match the polarity of the solvent to the analyte. | |
| Insufficient Solvent Volume: The volume of organic solvent may be too low to extract the analyte efficiently. | Increase Solvent Ratio: Increase the ratio of organic solvent to aqueous sample. A 7:1 ratio is a good starting point for optimization. Perform a second or even third extraction and combine the organic layers. | |
| "Salting-Out" Effect Needed: The analyte may be too polar to partition effectively into the organic phase. | Add Salt: Add a salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and driving them into the organic phase. | |
| Emulsion forms between layers | Vigorous Mixing: Shaking the sample too aggressively can create an emulsion, especially with plasma samples high in lipids. | Gentle Mixing: Gently rock or swirl the extraction tube instead of vigorous vortexing or shaking. |
| Matrix Components: Surfactant-like molecules (e.g., phospholipids) in the sample matrix are stabilizing the emulsion. | Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution), centrifuging the sample at high speed, or adding a small volume of a different organic solvent to disrupt the emulsion. | |
| Low recovery of both analyte and IS | Incomplete Protein Dissociation: Ezetimibe is highly protein-bound. If not dissociated, it will not be available for extraction. | Protein Precipitation: Before LLE, add a protein precipitation solvent like acetonitrile (e.g., in a 2:1 or 3:1 ratio to the plasma), vortex, and centrifuge. The supernatant can then be used for LLE. |
| Analyte Adsorption: The analyte may be adsorbing to the surface of glass or plastic tubes. | Use Silanized Glassware: Pre-silanized glassware can prevent adsorption of active compounds. Test different types of plastic tubes (e.g., polypropylene (B1209903) vs. polystyrene). |
LLE Workflow Diagram
Caption: A typical workflow for LLE from a plasma sample.
Guide 2: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain an analyte from a liquid sample, wash away interferences, and then elute the analyte in a clean solvent.[1]
Common Issues & Solutions for SPE
| Issue | Possible Cause | Recommended Solution & Explanation |
| Analyte found in Load/Wash fractions (Poor Retention) | Incorrect Sorbent: The sorbent chemistry (e.g., reversed-phase, ion-exchange) is not appropriate for Ezetimibe-d4. | Select Appropriate Sorbent: For Ezetimibe, a reversed-phase sorbent like a Hydrophilic-Lipophilic Balanced (HLB) polymer is a common choice. |
| Incorrect Sample pH: The sample pH causes the analyte to be in an ionized, more polar state, which is not well-retained on reversed-phase sorbents. | Adjust Sample pH: Ensure the sample pH is acidic (e.g., 2 units below pKa) to keep Ezetimibe-d4 in its neutral form, maximizing retention on the reversed-phase sorbent. | |
| Improper Conditioning: The sorbent was not properly wetted, leading to inconsistent interaction with the analyte. | Follow Conditioning Protocol: Always pre-wet the sorbent with a strong solvent (e.g., methanol) followed by an equilibration step with an aqueous solution matching the sample's pH. Do not let the sorbent bed dry out before loading the sample. | |
| Wash Solvent is Too Strong: The wash solvent is eluting the analyte along with the interferences. | Weaken Wash Solvent: Reduce the percentage of organic solvent in the wash step. The goal is to use the strongest possible wash solvent that removes interferences without eluting the analyte of interest. | |
| Sample Loading Flow Rate is Too High: The sample passes through the cartridge too quickly for the analyte to bind effectively to the sorbent. | Reduce Flow Rate: Decrease the vacuum or pressure to slow the flow rate during sample loading, typically to around 1 mL/min. | |
| Cartridge Overload: The amount of sample or total mass of analyte and matrix components exceeds the sorbent's capacity. | Reduce Sample Load or Use Larger Cartridge: Either dilute the sample or use an SPE cartridge with a larger sorbent bed mass. | |
| Analyte is not detected in any fraction (Stuck on Sorbent) | Elution Solvent is Too Weak: The elution solvent does not have sufficient strength to desorb the analyte from the sorbent. | Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution step. If necessary, use a stronger solvent entirely. |
| Insufficient Elution Volume: The volume of elution solvent is not enough to pass through the entire sorbent bed and elute all the bound analyte. | Increase Elution Volume: Try eluting with a larger volume or perform a second elution with a fresh aliquot of solvent and combine the eluates. | |
| Secondary Interactions: The analyte may be binding to the sorbent through unintended mechanisms (e.g., polar interactions with residual silanols on silica-based sorbents). | Modify Elution Solvent: Add a small amount of a modifier to the elution solvent to disrupt these interactions. For an acidic compound like Ezetimibe, adding a small amount of a weak acid might help. |
SPE Workflow Diagram
Caption: The five fundamental steps of a solid-phase extraction protocol.
Experimental Protocols
The following are example protocols synthesized from published methods. These should be used as a starting point and optimized for your specific application.
Table 1: Example Protocol for Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a method for the simultaneous quantification of Ezetimibe in human plasma.
| Step | Procedure | Key Considerations |
| 1. Sample Preparation | To 1 mL of plasma, add 50 µL of this compound internal standard solution. Vortex for 10 seconds. | Ensure plasma is fully thawed and vortexed before aliquoting. |
| 2. Protein Precipitation | Add 2 mL of acetonitrile. Vortex thoroughly. Centrifuge at 4000 rpm for 5 minutes. | This step removes the majority of proteins which can interfere with the extraction. |
| 3. Salting-Out Extraction | Carefully transfer the supernatant to a new tube containing 2 mL of 2M MgSO₄ solution. Vortex. | The high salt concentration drives the analytes from the aqueous/acetonitrile phase into the acetonitrile layer. |
| 4. Phase Separation | Centrifuge at 4000 rpm for 5 minutes (at 0-4 °C if possible) to achieve clear separation of the upper organic layer. | Chilling the sample can sometimes improve phase separation. |
| 5. Evaporation | Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a stream of nitrogen. | Avoid excessive heat during evaporation to prevent analyte degradation. |
| 6. Reconstitution | Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of mobile phase or a compatible solvent for analysis. | Ensure the final solvent is compatible with your analytical method (e.g., LC-MS/MS). |
Table 2: Example Protocol for Solid-Phase Extraction (SPE)
| Step | Procedure | Key Considerations |
| 1. Sample Pre-treatment | Acidify plasma sample with a weak acid (e.g., formic or acetic acid) to a pH of ~4.5. If necessary, perform protein precipitation first. | pH adjustment is crucial for ensuring the analyte is in its neutral form for retention. |
| 2. Cartridge Conditioning | Condition an HLB SPE cartridge with 1 mL of methanol (B129727). | This solvates the polymer chains of the sorbent. |
| 3. Cartridge Equilibration | Equilibrate the cartridge with 1 mL of acidified water (matching the sample pH). Do not allow the sorbent to dry. | This prepares the sorbent surface for the aqueous sample. |
| 4. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). | A slow flow rate maximizes the interaction time between the analyte and the sorbent. |
| 5. Wash Step | Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. | The wash step is critical for removing matrix components that can cause ion suppression. |
| 6. Elution | Elute the this compound with 1-2 mL of methanol or acetonitrile. | A strong organic solvent is needed to disrupt the hydrophobic interactions and elute the analyte. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in mobile phase for analysis. | As with LLE, this step concentrates the sample and ensures solvent compatibility with the analytical system. |
References
How to resolve co-elution of Ezetimibe and its d4 analog
Technical Support Center: Ezetimibe Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Ezetimibe and its deuterated internal standard, Ezetimibe-d4.
Frequently Asked Questions (FAQs)
Q1: My Ezetimibe-d4 internal standard is eluting slightly earlier than Ezetimibe. Is this normal?
A1: Yes, this is a known phenomenon called the "deuterium isotope effect" or "chromatographic shift"[1][2]. In reversed-phase chromatography, deuterated compounds are often slightly less retentive than their non-deuterated counterparts and therefore may elute earlier[2][3]. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor changes in the molecule's hydrophobicity and interaction with the stationary phase[2].
Q2: Why is co-elution of the analyte and the deuterated internal standard important?
A2: Ideally, a deuterated internal standard (IS) should co-elute perfectly with the analyte. This ensures that both compounds experience the exact same ionization conditions and matrix effects in the mass spectrometer's source at the same time. If they are chromatographically separated, even slightly, they may encounter different co-eluting matrix components, leading to differential ion suppression or enhancement. This can compromise the accuracy and precision of the quantitative results.
Q3: Can the number of deuterium (B1214612) atoms affect the separation?
A3: Yes, the magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule. A higher number of deuterium atoms can lead to a more pronounced isotope effect and a greater difference in retention time (ΔRT).
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to resolving the co-elution of Ezetimibe and Ezetimibe-d4.
Problem: A noticeable and reproducible separation is observed between the Ezetimibe and Ezetimibe-d4 peaks, compromising data quality.
Step 1: Confirm and Quantify the Issue
-
Action: Overlay the chromatograms of Ezetimibe and its d4-analog from a standard solution.
-
Purpose: To visually confirm the retention time difference (ΔRT) and assess the degree of peak overlap. If the peaks are baseline separated, the internal standard may not be effectively compensating for matrix effects.
Step 2: Optimize Chromatographic Conditions
The primary approach to resolving the isotope effect is to adjust the chromatographic parameters to bring the retention times closer together.
-
Mobile Phase Composition:
-
Action: Methodically adjust the organic-to-aqueous solvent ratio. A small change in solvent strength can alter the selectivity and may reduce the separation.
-
Action: If using a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate), adjust the pH. For ionizable compounds like Ezetimibe, altering the pH can change its ionization state and hydrophobicity, potentially influencing the separation.
-
-
Column Temperature:
-
Action: Evaluate the effect of column temperature by analyzing the sample at temperatures 5-10°C above and below the current setting.
-
Rationale: Temperature affects the thermodynamics of the analyte-stationary phase interaction and can alter selectivity.
-
-
Gradient Profile:
-
Action: If using a gradient, make it shallower. A slower, more gradual increase in the organic solvent percentage can improve resolution and may help merge the peaks.
-
-
Stationary Phase:
-
Action: Consider a different column chemistry. While many methods use a C18 column, switching to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl - F5) can provide a different selectivity that may eliminate the isotope-based separation.
-
Step 3: Consider a Lower Resolution Column
-
Action: If optimization fails to achieve co-elution, consider using a column with lower resolving power (e.g., shorter length, larger particle size).
-
Rationale: While counterintuitive, reducing the column's efficiency can cause the two closely eluting peaks to merge, which can be an effective strategy to overcome differential matrix effects when the peaks are very close to begin with.
Experimental Protocols & Data
Below are examples of published chromatographic conditions that have been used for the analysis of Ezetimibe and its d4-analog. These can serve as a starting point for method development.
Methodologies for Ezetimibe and Ezetimibe-d4 Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | LC-ESI-MS/MS | LC-MS/MS | LC-MS/MS |
| Column | Agilent Eclipse XBD-C18 | Discovery C18, 150x4.6mm, 5µm | Gemini C18, 50x2.0mm, 5µm |
| Mobile Phase | 10mM Ammonium Acetate (pH 4.5) : Acetonitrile (25:75 v/v) | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (60:40 v/v) | 0.1% Formic Acid : Acetonitrile (30:70 v/v) |
| Elution Type | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not Specified | 1.0 mL/min | 0.20 mL/min |
| Ionization Mode | ESI Negative/Positive Switch | ESI Negative | ESI Negative |
| MRM Transition (Ezetimibe) | m/z 408.3 → 271.1 | m/z 408.40 → 271.0 | m/z 408.0 → 270.8 |
| MRM Transition (Ezetimibe-d4) | m/z 412.0 → 275.10 | m/z 412.10 → 275.10 | m/z 412.1 → 270.8 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of Ezetimibe and its d4-analog.
Caption: A logical workflow for diagnosing and resolving co-elution issues.
References
Improving sensitivity for low concentrations of (Rac)-Ezetimibe-d4
Welcome to the technical support center for the analysis of (Rac)-Ezetimibe-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve sensitivity for low concentrations of Ezetimibe (B1671841) and its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound, particularly at low concentrations.
Q1: Why am I observing low signal intensity or poor sensitivity for Ezetimibe and Ezetimibe-d4?
A1: Low sensitivity is a common challenge that can stem from several factors. The most frequent causes include:
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Ion Suppression: This is a major issue in LC-MS/MS (B15284909) analysis, especially with complex biological matrices like plasma.[1][2] Endogenous components co-eluting with your analyte can interfere with the ionization process in the mass spectrometer's source, reducing signal intensity.[1][2]
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Suboptimal Sample Preparation: Inefficient extraction of the analyte from the matrix or failure to remove interfering substances can lead to both low recovery and significant ion suppression.[3]
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Incorrect Mass Spectrometry Parameters: The settings for the ion source (e.g., ion spray voltage, temperature, gas flows) and the MRM transitions (precursor/product ions, collision energy) must be carefully optimized for Ezetimibe and its deuterated standard.[1][4]
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Chromatographic Issues: Poor peak shape, often due to an inappropriate column or mobile phase, can reduce the signal-to-noise ratio and thus lower sensitivity.
Q2: What are the recommended MRM (Multiple Reaction Monitoring) transitions for Ezetimibe and Ezetimibe-d4?
A2: Ezetimibe and its deuterated analog are most effectively detected using an electrospray ionization (ESI) source in negative ion mode .[1][3][4] The commonly used mass transitions are summarized in the table below.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| (Rac)-Ezetimibe | 408.0 - 408.4 | 270.8 - 271.1 |
| This compound | 412.0 - 412.1 | 275.1 |
| Data compiled from multiple sources.[1][3][4] |
Q3: How can I minimize ion suppression and improve the cleanliness of my sample extract?
A3: A robust sample preparation protocol is critical. For plasma samples, Liquid-Liquid Extraction (LLE) is a highly effective technique for removing matrix components that cause ion suppression.[1][3] While protein precipitation is a simpler method, LLE generally produces a cleaner extract.[3]
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Recommended LLE Solvents:
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Workflow: An optimized LLE workflow can significantly reduce matrix effects and improve analyte recovery.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Q4: My sensitivity has suddenly decreased even though I haven't changed my method. What should I check?
A4: A sudden drop in performance of a previously stable method often points to issues with the LC-MS system or consumables. Here is a troubleshooting decision tree to guide your investigation:
Caption: Troubleshooting decision tree for sudden sensitivity loss.
Key areas to investigate:
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Mobile Phase Degradation: Aqueous mobile phases and those with additives like formic acid can degrade over time. Prepare fresh mobile phases daily.[7]
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Column Contamination: Contaminants from the sample matrix can build up on the guard or analytical column, leading to poor peak shape and sensitivity loss.
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System Contamination: Buildup in the LC pumps, lines, or MS ion source can elevate background noise and suppress the analyte signal.[8]
Quantitative Data & Method Parameters
The following table summarizes LC-MS/MS method parameters from various validated studies, demonstrating the range of conditions that can be successfully applied to achieve high sensitivity.
Table 1: Comparison of Validated LC-MS/MS Methods for Ezetimibe Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LLOQ | 4.00 ng/mL[4] | 0.1 ng/mL[1] | 0.05 ng/mL[3] |
| Matrix | Human Plasma[4] | Human Plasma[1] | Rat Plasma[3] |
| Extraction | LLE (Diethyl ether:Dichloromethane)[4] | LLE (Methyl tert-butyl ether)[1] | LLE (tert-Butyl methyl ether)[3] |
| Mean Recovery | 80.6%[4] | 85.2% - 96.3%[1] | 93.9% - 96.5%[3] |
| LC Column | Discovery C18 (150x4.6mm, 5µm)[4] | Gemini C18 (50x2.0mm, 5µm)[1] | Agilent Eclipse XBD-C18[3] |
| Mobile Phase | Acetonitrile / 10mM Ammonium formate (B1220265) buffer[4] | Acetonitrile / 0.1% Formic acid[1] | Acetonitrile / 10mM Ammonium acetate[3] |
| Ionization | ESI Negative[4] | ESI Negative[1] | ESI Negative[3] |
Detailed Experimental Protocol
This section provides a representative protocol for the analysis of this compound in plasma, based on common practices from validated methods.
1. Preparation of Solutions
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ezetimibe and Ezetimibe-d4 in methanol (B129727) to create individual 1 mg/mL stock solutions. Store at 2-10°C.[4]
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples.[1]
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Internal Standard (IS) Working Solution: Prepare a working solution of Ezetimibe-d4 (e.g., 1000 ng/mL) by diluting the IS stock solution in 50% methanol.[4]
2. Sample Preparation (Liquid-Liquid Extraction)
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Pipette 300 µL of plasma sample (or standard/QC) into a clean polypropylene (B1209903) tube.
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Add 50 µL of the Ezetimibe-d4 internal standard working solution.[4]
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 3 mL of methyl tert-butyl ether (MTBE).[1]
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a new clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in 500 µL of the mobile phase.
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Vortex to mix and transfer the solution to an autosampler vial for analysis.
3. LC-MS/MS Instrument Parameters
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LC System:
-
MS System (Triple Quadrupole):
-
Ion Source: Electrospray Ionization (ESI) in Negative Mode.[1]
-
Temperature: 650°C.[1]
-
Gas 1 (Nebulizer) & Gas 2 (Turbo): 50 psi.[1]
-
Curtain Gas: 20 psi.[1]
-
Collision Gas (Nitrogen): Set to achieve optimal fragmentation (e.g., a setting of 5-7 arbitrary units).[1]
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MRM Transitions:
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Ezetimibe: m/z 408.0 → 270.8
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Ezetimibe-d4: m/z 412.1 → 270.8[1]
-
-
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics [journal11.magtechjournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. support.waters.com [support.waters.com]
- 8. zefsci.com [zefsci.com]
Technical Support Center: (Rac)-Ezetimibe-d4 Analytical Queries
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with (Rac)-Ezetimibe-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Ezetimibe using its deuterated internal standard, this compound, particularly focusing on calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
Q: My calibration curve for Ezetimibe using this compound as an internal standard is not linear. What are the potential causes and solutions?
A: Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
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Review Peak Integration: Manually inspect the peak integration for each calibration point. Incorrect baseline setting or partial peak integration, especially at the lower and higher ends of the curve, can lead to non-linearity.
-
Internal Standard Response: Check the response of the this compound internal standard across all calibration standards. A consistent internal standard response is crucial. Significant trends (increasing or decreasing response) may indicate systematic errors in sample preparation or injection volume.[1]
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Detector Saturation: At high concentrations, the detector response may become non-linear. This often results in a curve that is concave downward.[1]
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Solution: Dilute the upper concentration standards to fall within the linear range of the detector or reduce the injection volume.[1]
-
-
Sample Preparation Inconsistencies: Errors in serial dilutions for calibration standards are a common source of non-linearity.
-
Solution: Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy and vortexing to ensure homogeneity.[1]
-
-
Matrix Effects: The sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-linear response.[2]
-
Solution: Optimize the sample clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. Preparing calibration standards in a matrix that matches the samples (matrix-matched calibration) can also compensate for these effects.
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Issue 2: High Variability at Low Concentrations (Poor Accuracy and Precision at LLOQ)
Q: I am observing high variability and poor accuracy for my lower concentration standards, particularly at the Lower Limit of Quantification (LLOQ). How can I improve this?
A: This is a common challenge in bioanalytical methods. The following steps can help improve performance at the low end of your calibration curve.
Troubleshooting Steps:
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Optimize Sample Extraction: Inefficient extraction recovery at low concentrations can lead to high variability.
-
Solution: Re-evaluate your liquid-liquid extraction solvent. Methyl tert-butyl ether (MTBE) and mixtures of diethyl ether and dichloromethane (B109758) have been shown to be effective for Ezetimibe extraction from plasma. Ensure consistent vortexing and phase separation.
-
-
LC-MS/MS Parameter Optimization: The sensitivity of the mass spectrometer is critical at low concentrations.
-
Solution: Infuse a low-concentration solution of Ezetimibe and Ezetimibe-d4 to optimize MS parameters such as ion spray voltage, gas pressures, and collision energy. Ensure you are using the most abundant and stable MRM transitions. Common transitions for Ezetimibe are m/z 408.4 → 271.0 and for Ezetimibe-d4 are m/z 412.1 → 275.1 or m/z 412.1 → 270.8.
-
-
Chromatographic Peak Shape: Poor peak shape (e.g., tailing, broadening) at low concentrations can make accurate integration difficult.
-
Solution: Ensure the mobile phase composition is optimal. A common mobile phase is a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) formate (B1220265) or formic acid in water. Using a suitable analytical column, such as a C18 column, is also critical for good peak shape.
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Experimental Protocols
Below are summarized experimental protocols for the analysis of Ezetimibe using this compound by LC-MS/MS, based on published methods.
Table 1: Sample Preparation Protocol (Liquid-Liquid Extraction)
| Step | Procedure | Details |
| 1 | Sample Aliquoting | To a 200 µL plasma sample, add 20 µL of this compound internal standard solution (e.g., 45 ng/mL). |
| 2 | Extraction | Add 3 mL of methyl tert-butyl ether. |
| 3 | Mixing | Vortex the mixture for 10 minutes to ensure thorough extraction. |
| 4 | Centrifugation | Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers. |
| 5 | Supernatant Transfer | Transfer the upper organic layer to a clean tube. |
| 6 | Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. |
| 7 | Reconstitution | Reconstitute the residue in the mobile phase (e.g., 200 µL) for injection into the LC-MS/MS system. |
Table 2: LC-MS/MS Operating Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid (70:30, v/v) |
| Flow Rate | 0.20 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Ezetimibe) | m/z 408.4 → 271.0 |
| MRM Transition (Ezetimibe-d4) | m/z 412.1 → 270.8 or m/z 412.1 → 275.1 |
| IonSpray Voltage | -4500 V |
| Temperature | 650 °C |
Visualized Workflows and Logic
Caption: A typical experimental workflow for the quantification of Ezetimibe in plasma.
References
Technical Support Center: (Rac)-Ezetimibe-d4 Stability and Solvent Choice
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the stability of (Rac)-Ezetimibe-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to its non-deuterated form, is a white, crystalline powder. It is freely to very soluble in ethanol (B145695), methanol (B129727), and acetone. It is also soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3] However, it is practically insoluble in water.[1][4] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be stored at low temperatures. In solvent, it is recommended to store solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. The solid powder form is stable for at least 3 years when stored at -20°C.
Q3: What are the known stability issues with this compound in different solvents?
A3: The stability of Ezetimibe, and by extension this compound, is significantly influenced by the solvent and storage conditions. The primary degradation pathway is hydrolysis of the β-lactam ring.
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Aqueous Solutions: Ezetimibe is highly susceptible to degradation in aqueous solutions, particularly under neutral and alkaline conditions. Degradation is also observed under acidic conditions, though generally to a lesser extent than in alkaline or neutral solutions.
-
Aprotic Solvents: While generally more stable in aprotic solvents, degradation can still occur. For instance, base-catalyzed degradation of Ezetimibe has been observed in acetonitrile (B52724), which was attributed to alkaline impurities leaching from glass HPLC vials. This resulted in the formation of dimeric impurities.
-
Protic Solvents: Protic solvents like methanol and ethanol are good solubilizing agents. However, given the susceptibility of the β-lactam ring to nucleophilic attack, long-term storage in these solvents at room temperature may not be ideal.
Q4: Are there any specific conditions that accelerate the degradation of this compound?
A4: Yes, forced degradation studies on Ezetimibe have identified several conditions that accelerate its breakdown:
-
Hydrolysis: Significant degradation occurs in acidic, basic, and neutral aqueous conditions, with the compound being particularly labile under neutral and alkaline hydrolysis.
-
Photolysis: Some degradation has been observed under photolytic conditions.
-
Thermal Stress: Ezetimibe is relatively stable under thermal stress as a solid. However, heating in solution, especially in aqueous media, will accelerate degradation.
-
Oxidation: The compound is generally stable under oxidative stress.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to solvent.
-
Troubleshooting Step: If using an aqueous-based mobile phase or sample solvent, degradation is a likely cause. Ezetimibe degrades in acidic, neutral, and alkaline aqueous solutions. Consider preparing your sample in a non-aqueous solvent like acetonitrile or methanol immediately before analysis.
-
-
Possible Cause 2: Base-catalyzed degradation in aprotic solvents.
-
Troubleshooting Step: If using acetonitrile as a solvent and storing samples in glass vials, alkaline impurities from the glass can cause degradation, leading to the formation of dimers. To mitigate this, consider using polypropylene (B1209903) vials or deactivated glass vials.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your samples from light, especially if they are in solution for extended periods. Use amber vials or cover your sample containers with aluminum foil.
-
Issue: The concentration of my this compound stock solution is decreasing over time.
-
Possible Cause 1: Improper storage temperature.
-
Troubleshooting Step: Ensure your stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Hydrolysis from residual water.
-
Troubleshooting Step: Use high-purity, anhydrous solvents whenever possible. Even small amounts of water can lead to hydrolysis over time, especially if the solution is not stored at a low temperature.
-
Data Summary
The following table summarizes the results from forced degradation studies on Ezetimibe, which provides insights into the stability of this compound under various stress conditions.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation Observed | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 2 hours | ~10.71% | |
| 1.0 M HCl | 60°C | 24 hours | Degradation observed, 4 degradation products formed | ||
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 2 hours | ~1.06% | |
| 0.1 M NaOH | 60°C | 18 hours | Degradation observed, 4 degradation products formed | ||
| 0.1 N NaOH in 50% Methanol | 60°C | 30 minutes | Complete degradation | ||
| Oxidative Stress | 30% v/v H₂O₂ | 80°C | 2 hours | ~1.37% | |
| 3% H₂O₂ | Room Temp | 4 hours | No degradation observed | ||
| Thermal Degradation | Dry heat (powder) | 70°C | 48 hours | ~8.25% | |
| Dry heat (powder) | 105°C | 48 hours | No degradation observed | ||
| Photolytic Degradation | UV light (λ = 254 nm) | N/A | 48 hours | No degradation observed | |
| Sunlight | N/A | N/A | ~2.49% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol is a generalized procedure based on published methods for Ezetimibe.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M NaOH.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat the solution at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% (v/v) H₂O₂. Heat the solution at 80°C for 2 hours.
-
Thermal Degradation (in solution): Dilute the stock solution with a suitable solvent and heat at a specified temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Decision workflow for selecting an appropriate solvent for this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes [mdpi.com]
- 4. Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using (Rac)-Ezetimibe-d4
This guide provides a comprehensive comparison of analytical methods for the quantification of Ezetimibe, with a focus on the use of (Rac)-Ezetimibe-d4 as an internal standard. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental data.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of Ezetimibe.[1][2] Stable isotope-labeled internal standards, such as Ezetimibe-d4, are crucial in quantitative analysis, particularly in mass spectrometry-based assays.[3] The fundamental principle is that a stable isotope-labeled internal standard will exhibit identical behavior to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[3] Deuterated standards are commonly used due to their lower cost and relative ease of synthesis.[3] They are employed as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.
However, it is important to be aware of the potential limitations associated with deuterated internal standards. These can include the "deuterium isotope effect," which may cause a slight difference in retention time between the deuterated standard and the native analyte, and the potential for instability and deuterium (B1214612) loss.
Performance Comparison of Analytical Methods
The following tables summarize the performance of a validated LC-MS/MS method for the simultaneous quantification of Ezetimibe and Simvastatin in rat plasma, utilizing Ezetimibe-d4 as an internal standard. This data provides a benchmark for the performance achievable with a deuterated internal standard.
Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Ezetimibe | 0.05–15.0 | > 0.999 |
| Simvastatin | 0.2–40.0 | > 0.999 |
| Table 1: Linearity of the LC-MS/MS method for Ezetimibe and Simvastatin. |
Precision and Accuracy
Intra-Day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Ezetimibe | 0.05 (LLOQ) | 14.8 | 95.4 |
| 0.15 (LQC) | 1.6 | 104.2 | |
| 6.00 (MQC) | 2.5 | 101.5 | |
| 12.00 (HQC) | 3.1 | 102.3 | |
| Simvastatin | 0.2 (LLOQ) | 9.56 | 104.5 |
| 0.6 (LQC) | 0.94 | 102.8 | |
| 15.0 (MQC) | 1.61 | 100.2 | |
| 32.0 (HQC) | 2.01 | 101.3 | |
| Table 2: Intra-day precision and accuracy for the analysis of Ezetimibe and Simvastatin. |
Inter-Day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Ezetimibe | 0.05 (LLOQ) | 13.4 | 97.2 |
| 0.15 (LQC) | 2.1 | 102.8 | |
| 6.00 (MQC) | 3.4 | 100.7 | |
| 12.00 (HQC) | 4.2 | 101.9 | |
| Simvastatin | 0.2 (LLOQ) | 12.0 | 102.1 |
| 0.6 (LQC) | 0.79 | 101.9 | |
| 15.0 (MQC) | 1.83 | 101.1 | |
| 32.0 (HQC) | 2.54 | 100.8 | |
| Table 3: Inter-day precision and accuracy for the analysis of Ezetimibe and Simvastatin. |
Recovery
| Analyte | Mean Recovery (%) |
| Ezetimibe | 93.9–96.5 |
| Ezetimibe-d4 | 90.27 |
| Simvastatin | 93.5–97.5 |
| Simvastatin-d6 | 91.94 |
| Table 4: Extraction recovery of Ezetimibe, Ezetimibe-d4, Simvastatin, and Simvastatin-d6 from rat plasma. |
Experimental Protocols
Bioanalytical LC-MS/MS Method for Ezetimibe and Simvastatin in Rat Plasma
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma, add the internal standard solution (Ezetimibe-d4 and Simvastatin-d6).
-
Vortex the samples to ensure complete mixing.
-
Add 2.5 mL of tertiary butyl methyl ether (TBME) and shake for 15 minutes.
-
Centrifuge at 4000 rpm at 20 °C for 10 minutes.
-
Transfer the supernatant organic layer to a new vial.
-
Evaporate the organic layer under a stream of nitrogen gas at 45 °C.
-
Reconstitute the residue with 0.20 mL of the mobile phase.
-
Vortex the samples and transfer to auto-injector vials for analysis.
Chromatographic Conditions
-
Column: Agilent Eclipse XBD-C18
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) (pH 4.5; 10 mM) and acetonitrile (B52724) (25:75 v/v).
-
Injection Volume: 20 µL
Mass Spectrometry Conditions
-
Detection: MS/MS detection with a switch of electron spray ionization (ESI) mode from negative to positive at a retention time of 3.01 min.
-
Ionization Mode: ESI negative for Ezetimibe and Ezetimibe-d4; ESI positive for Simvastatin and Simvastatin-d6.
-
MRM Transitions:
-
Ezetimibe: m/z 408.3 → 271.1
-
Ezetimibe-d4: m/z 412.0 → 275.10
-
Simvastatin: m/z 419.30 → 285.20
-
Simvastatin-d6: m/z 425.40 → 199.20
-
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for the validation of a bioanalytical method.
Signaling Pathway of Ezetimibe Action
Caption: Mechanism of Ezetimibe cholesterol absorption inhibition.
References
A Comparative Guide to Internal Standards for the Bioanalysis of Ezetimibe: (Rac)-Ezetimibe-d4 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the cholesterol-lowering drug Ezetimibe (B1671841), the choice of an appropriate internal standard (IS) is paramount for achieving accurate, precise, and reliable results. The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as (Rac)-Ezetimibe-d4. However, structural analogs are also employed. This guide provides an objective comparison of this compound with other internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ezetimibe, supported by experimental data from published literature.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in LC-MS/MS assays to compensate for variability introduced during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, correcting for matrix effects, extraction inconsistencies, and instrument fluctuations. Deuterated internal standards like this compound are considered superior because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization suppression or enhancement.
Performance Comparison of Internal Standards for Ezetimibe Analysis
Table 1: Performance Characteristics of this compound as an Internal Standard for Ezetimibe Analysis
| Parameter | Performance Data | Reference |
| Linearity Range (Ezetimibe) | 0.05 - 15.0 ng/mL | [1] |
| 0.1 - 20 ng/mL | [2] | |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| 0.9999 | [2] | |
| Intra-day Precision (%CV) | 1.6 - 14.8% | [1] |
| 1.08 - 4.38% | ||
| Inter-day Precision (%CV) | 2.1 - 13.4% | |
| 1.69 - 4.06% | ||
| Accuracy (%RE) | 92.9 - 112% (Intra-day) | |
| 92.9 - 108% (Inter-day) | ||
| 0.44 - 2.00% | ||
| Mean Recovery (Ezetimibe) | 93.9 - 96.5% | |
| 85.23 - 96.32% | ||
| Mean Recovery (IS) | 90.27% | |
| 91.57% |
Table 2: Performance Characteristics of 4-hydroxychalcone (B181621) as an Internal Standard for Ezetimibe Analysis
| Parameter | Performance Data | Reference |
| Linearity Range (Ezetimibe) | 0.075 - 20 ng/mL (unchanged) | |
| 1 - 200 ng/mL (total) | ||
| MS/MS Transition (IS) | m/z 223 → 117 | |
| Extraction Method | Liquid-liquid extraction with methyl t-butyl ether |
Table 3: Performance Characteristics of Etoricoxib as an Internal Standard for Ezetimibe Analysis
| Parameter | Performance Data | Reference |
| Linearity Range (Ezetimibe) | 0.25 - 20 ng/mL (free) | |
| 1 - 300 ng/mL (total) | ||
| Mean Recovery (Ezetimibe) | 96.14% (free) | |
| 64.11% (total) | ||
| Extraction Method | Liquid-liquid extraction |
Discussion
The data presented in the tables highlight that this compound consistently demonstrates excellent performance across various validation parameters, as expected from a stable isotope-labeled internal standard. The high correlation coefficients, good precision, and accuracy make it a reliable choice for the bioanalysis of Ezetimibe. Its structural and chemical similarity to Ezetimibe ensures that it effectively compensates for analytical variability, including matrix effects.
Experimental Protocols
LC-MS/MS Method for Ezetimibe using this compound Internal Standard
This protocol is a generalized representation based on published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 analytical column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm).
-
Mobile Phase: Acetonitrile/0.1% formic acid (70:30, v/v) under isocratic conditions.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ezetimibe: m/z 408.0 → 270.8.
-
This compound: m/z 412.1 → 270.8.
-
Mechanism of Action of Ezetimibe: Signaling Pathway
Ezetimibe lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the small intestine. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Ezetimibe.
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines a typical workflow for the validation of a bioanalytical method for Ezetimibe.
Caption: Bioanalytical method validation workflow.
Conclusion
Based on the available evidence, this compound is the most suitable internal standard for the quantitative analysis of Ezetimibe in biological matrices. Its isotopic labeling ensures it closely mimics the behavior of the analyte, leading to highly accurate and precise data. While structural analogs like 4-hydroxychalcone and Etoricoxib offer a more economical alternative, their use requires careful validation to ensure they adequately compensate for analytical variability, particularly matrix effects. For regulated bioanalysis, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended to ensure the highest data quality.
References
Cross-Validation of Ezetimibe Assays: A Comparative Guide Using (Rac)-Ezetimibe-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Ezetimibe (B1671841) in biological matrices is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as (Rac)-Ezetimibe-d4, is a widely accepted strategy to ensure assay reliability and mitigate matrix effects, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This guide provides a comparative overview of validated LC-MS/MS methods for Ezetimibe quantification, utilizing this compound as the internal standard.
Comparative Performance of Validated LC-MS/MS Assays
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of Ezetimibe in human plasma. These methods employ this compound as an internal standard and demonstrate high sensitivity and reliability suitable for clinical and preclinical research.
Table 1: Linearity and Sensitivity of Ezetimibe LC-MS/MS Assays
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Method 1[2] | 0.1 - 20 | 0.1 | 0.9999 |
| Method 2[3] | 0.05 - 15.0 | 0.05 | >0.99 |
| Method 3[4] | 4.00 - 400.00 | 4.00 | Not Specified |
Table 2: Precision and Accuracy of Ezetimibe LC-MS/MS Assays
| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Method 1[2] | 1.08 - 4.38 | 1.69 - 4.06 | 0.44 - 2.00 |
| Method 2[3] | 1.6 - 14.8 | 2.1 - 13.4 | Not Specified |
| Method 3[4] | Not Specified | Not Specified | Within acceptable range |
Table 3: Recovery of Ezetimibe and this compound
| Method Reference | Ezetimibe Mean Recovery (%) | This compound Mean Recovery (%) |
| Method 1[2] | 85.23 - 96.32 | 91.57 |
| Method 3[4] | 80.6 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols from the cited literature for the quantification of Ezetimibe using LC-MS/MS with this compound.
Method 1: High-Sensitivity LC-MS/MS Assay[2]
-
Sample Preparation: Liquid-liquid extraction (LLE) is employed to extract Ezetimibe and the internal standard from human plasma.
-
Chromatographic Separation:
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% formic acid (70:30, v/v)
-
Flow Rate: 0.20 mL/min
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Negative Ionization
-
Monitored Transitions (m/z):
-
Ezetimibe: 408.0 → 270.8
-
This compound: 412.1 → 270.8
-
-
Instrumentation: Tandem mass spectrometer with multiple reaction monitoring (MRM) mode.
-
Method 2: Simultaneous Quantification of Ezetimibe and Simvastatin[3]
-
Sample Preparation: Liquid-liquid extraction using tertiary butyl methyl ether.
-
Chromatographic Separation:
-
Column: Agilent Eclipse XBD-C18
-
Mobile Phase: Ammonium acetate (B1210297) (pH 4.5; 10 mM) and acetonitrile (25:75 v/v)
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Negative ion mode for Ezetimibe and Ezetimibe-d4.
-
Monitored Transitions (m/z):
-
Ezetimibe: 408.3 → 271.1
-
This compound: 412.0 → 275.10
-
-
Method 3: High-Throughput LC-MS/MS Method[4]
-
Sample Preparation: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v).
-
Chromatographic Separation:
-
Column: Discovery C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10mM Ammonium formate (B1220265) buffer (pH 4.0) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Monitored Transitions (m/z):
-
Ezetimibe: 408.40 → 271.0
-
This compound: 412.10 → 275.10
-
-
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the pharmacological context of Ezetimibe, the following diagrams are provided.
Caption: Experimental workflow for Ezetimibe quantification.
Caption: Ezetimibe's mechanism of action signaling pathway.
Discussion
The presented data from multiple independent laboratories demonstrate that LC-MS/MS methods using this compound as an internal standard are robust, sensitive, and specific for the quantification of Ezetimibe in human plasma.[2][3][4] The use of a deuterated internal standard is advantageous as it co-elutes with the analyte and experiences similar ionization effects, thereby providing effective correction for matrix-induced variations and improving the accuracy and precision of the measurement.[1]
While the specific parameters such as linearity range and LLOQ may differ slightly between laboratories, which can be attributed to differences in instrumentation, reagents, and specific protocol optimizations, all presented methods meet the stringent validation requirements for bioanalytical assays. For a cross-validation exercise, a laboratory would typically analyze the same set of quality control samples using two different methods and compare the results. The acceptance criteria for such a comparison would be predefined, ensuring that both methods provide comparable data.
Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[5][6][7] This inhibition leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
A Comparative Guide to the Bioanalytical Quantification of Ezetimibe Utilizing (Rac)-Ezetimibe-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Ezetimibe (B1671841) in biological matrices. A stable isotope-labeled internal standard, such as (Rac)-Ezetimibe-d4, is crucial for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. This document details the linearity and range of quantification for Ezetimibe using different methodologies, with this compound consistently employed as the internal standard.
Data Summary: Linearity and Range of Quantification for Ezetimibe
The following tables summarize the performance of various validated bioanalytical methods for the quantification of Ezetimibe. These methods predominantly use Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Correlation Coefficient (r²) |
| LC-MS/MS[1] | Human Plasma | 0.1 - 20 | 0.1 | Ezetimibe-d4 | 0.9999 |
| LC-MS/MS[2] | Rat Plasma | 0.05 - 15.0 | 0.05 | Ezetimibe-d4 | >0.999 |
| LC-MS/MS[3] | Human Plasma | 4.00 - 400.00 (Total Ezetimibe) | 4.00 | Ezetimibe-d4 | Not Specified |
| UPLC-MS/MS | Human Plasma | 0.06 - 15 (Ezetimibe), 0.6 - 150 (Ezetimibe-Glucuronide) | 0.06 (Ezetimibe) | Benzyl Paraben | Not Specified |
| LC-MS/MS | Human Plasma | 0.075 - 20 (Unchanged Ezetimibe), 1 - 200 (Total Ezetimibe) | 0.075 (Unchanged Ezetimibe), 1 (Total Ezetimibe) | 4-hydroxychalcone | Not Specified |
| HPLC | Pharmaceutical Dosage Form | 0.5 - 50 µg/mL | Not Specified | Not Applicable | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the quantification of Ezetimibe using LC-MS/MS with this compound as an internal standard.
1. LC-MS/MS Method for Ezetimibe in Human Plasma [1]
-
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of Ezetimibe-d4 internal standard solution (45 ng/mL).
-
Perform liquid-liquid extraction (LLE) by adding 3 mL of methyl tert-butyl ether and vortexing for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).
-
Flow Rate: 0.20 mL/min.
-
Mode: Isocratic.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Ezetimibe: m/z 408.0 → 270.8.
-
Ezetimibe-d4 (IS): m/z 412.1 → 270.8.
-
-
2. LC-MS/MS Method for Total Ezetimibe in Human Plasma [3]
-
Sample Preparation:
-
Extraction is performed via liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v). Ezetimibe-d4 is used as the internal standard.
-
-
Chromatographic Conditions:
-
Column: Discovery C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10mM Ammonium formate (B1220265) buffer (pH 4.0) (40:60, v/v).
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Ezetimibe: m/z 408.40 → 271.0.
-
Ezetimibe-d4 (IS): m/z 412.10 → 275.10.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Ezetimibe using LC-MS/MS.
Caption: Bioanalytical workflow for Ezetimibe quantification.
References
The Gold Standard in Bioanalysis: A Justification for Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of study results. This guide provides an objective comparison of deuterated internal standards against non-deuterated alternatives, supported by experimental data and detailed methodologies, to justify their widespread adoption as the gold standard in the field.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is an indispensable tool for ensuring robust and reproducible results.[1] An IS is a compound of known concentration added to all samples, including calibration standards and quality controls, at an early stage of the analytical workflow.[2] Its primary function is to compensate for the inherent variability associated with sample preparation, chromatographic separation, and mass spectrometric detection.[1]
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by variations throughout the analytical process.[3] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the superior choice because they are chemically and physically almost identical to the analyte.[4] In contrast, non-deuterated or structural analogue internal standards, while often more readily available and less expensive, possess inherent structural differences that can compromise data quality.[4]
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery.[5] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of inaccuracy and imprecision in LC-MS assays.[6] As a deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for reliable correction.[6]
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of deuterated internal standards over structural analogues.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated (Analog) IS | Reference |
| Kahalalide F | Deuterated vs. Structural Analogue | Mean Bias (%) | 100.3% | 96.8% | [2][7] |
| Standard Deviation of Bias (%) | 7.6% | 8.6% | [2][7] | ||
| Everolimus | Deuterated (Everolimus-d4) vs. Structural Analogue (32-desmethoxyrapamycin) | Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 | [1] |
| Sirolimus | Deuterated (Sirolimus-d3) vs. Structural Analogue (DMR) | Inter-patient Assay Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% | [8] |
Table 2: Comparison of Matrix Effect Compensation
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated (Analog) IS | Reference |
| Imidacloprid in Cannabis Matrices | Deuterated (Imidacloprid-d4) vs. No Internal Standard | Relative Standard Deviation (RSD) between matrices | < 15% | > 50% | [9] |
| Carvedilol (B1668590) | Deuterated (Carvedilol-d5) | Difference in Matrix Effects between lots of human plasma | Can differ by 26% or more due to slight retention time shifts | Not Applicable |
Visualizing the Rationale and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the role of internal standards, a typical experimental workflow for their comparison, and a decision-making framework for their selection.
Caption: How a deuterated internal standard corrects for variability.
Caption: Workflow for comparing deuterated and analog internal standards.
Caption: Decision tree for selecting an appropriate internal standard.
Experimental Protocols
To empirically justify the selection of a deuterated internal standard, a series of validation experiments should be conducted to compare its performance against a structural analogue. Below are detailed methodologies for key validation experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard and a structural analogue to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte at low and high concentrations in the mobile phase reconstitution solvent.
-
Set 2 (Post-extraction Spike): Obtain blank biological matrix from at least six different sources. Process these blank samples through the entire extraction procedure. Spike the extracted matrix with the analyte at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the blank matrix from the same six sources with the analyte at low and high concentrations before the extraction process.
-
-
Internal Standard Addition: Perform the above sample preparations in two parallel sets. In one set, add the deuterated internal standard at its working concentration to all samples. In the other set, add the structural analogue internal standard at its working concentration.
-
LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the six different matrix sources for both the deuterated and the structural analogue internal standards. A lower CV indicates better compensation for the variability of the matrix effect.
-
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using both a deuterated and a structural analogue internal standard.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
Analyze QC Samples: Analyze five replicates of each QC level in three separate analytical runs on different days. This should be done in parallel for the method using the deuterated IS and the method using the structural analogue IS.
-
Data Analysis:
-
Calculate Intra-run and Inter-run Accuracy and Precision:
-
Accuracy (%Bias): [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100
-
Precision (%CV): (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).
-
Conclusion
The use of deuterated internal standards in bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality, reliable, and reproducible data.[5] While the initial investment in a deuterated standard may be higher than for a structural analogue, the benefits in terms of improved accuracy, precision, and method robustness provide a compelling justification for their use. The experimental data and protocols outlined in this guide demonstrate the clear advantages of deuterated internal standards, solidifying their status as the gold standard in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a critical cornerstone of preclinical and clinical research. The choice of an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is a pivotal decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data, detailed protocols, and visual workflows to ensure robust and compliant bioanalytical assays.
The use of an internal standard is fundamental to correct for variability inherent in the analytical process, from sample preparation to instrument response.[1] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines under the International Council for Harmonisation (ICH) M10, which strongly advocate for the use of SIL-ISs whenever feasible, especially for mass spectrometric detection.[1][2]
A SIL-IS is a form of the analyte where one or more atoms have been substituted with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This near-identical physicochemical profile to the analyte makes it the ideal tool for compensating for matrix effects and variability in extraction recovery.[4]
Performance Comparison: SIL-IS vs. Analog IS
The superiority of a SIL-IS over a structural analog IS—a molecule with a similar but not identical chemical structure—is demonstrated by improved accuracy and precision in quantitative bioanalysis.
Case Study 1: Quantification of Lapatinib (B449) in Human Plasma
In a study evaluating the quantification of the anticancer drug lapatinib, a SIL-IS (lapatinib-d3) was compared against a non-isotope-labeled IS (zileuton). While both methods demonstrated acceptable performance in pooled human plasma, only the SIL-IS could correct for the significant interindividual variability in recovery observed in plasma samples from different cancer patients.[4][5][6]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Non-Isotope-Labeled (Zileuton) | 5 (LLOQ) | -2.0 | 10.5 |
| 15 | -1.3 | 5.3 | |
| 250 | 1.2 | 3.2 | |
| 4000 | 2.5 | 4.1 | |
| Stable Isotope-Labeled (Lapatinib-d3) | 5 (LLOQ) | 1.8 | 8.9 |
| 15 | 0.7 | 4.2 | |
| 250 | -0.4 | 2.5 | |
| 4000 | -1.5 | 3.3 |
Data summarized from a study highlighting that while both methods were validated in pooled plasma, the SIL-IS was essential for correcting interindividual recovery variability in patient samples.[4]
Case Study 2: Quantification of Kahalalide F in Plasma
A comparative study of the anticancer agent Kahalalide F demonstrated a significant enhancement in both precision and accuracy when switching from a structural analog IS to a SIL-IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled | 100.3 | 7.6 | 0.5 (not significantly different from 100%) |
This study concluded that the use of a SIL-IS led to a statistically significant improvement in both the accuracy and precision of the assay.[7]
Experimental Protocols
Robust validation of a bioanalytical method is a regulatory requirement to ensure its reliability for its intended purpose. The following are detailed methodologies for key validation experiments when using a SIL-IS.
Selectivity and Specificity
Objective: To ensure that the bioanalytical method can unequivocally differentiate and quantify the analyte and the SIL-IS from endogenous matrix components, metabolites, and other potential interferences.
Methodology:
-
Obtain at least six different lots of the blank biological matrix from individual donors.[3]
-
Process and analyze each blank lot to check for interfering peaks at the retention times of the analyte and the SIL-IS.
-
Prepare a zero sample by spiking the blank matrix with the SIL-IS at the working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the SIL-IS.
-
Analyze the processed samples and evaluate the chromatograms.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the SIL-IS should be ≤ 5% of the SIL-IS response in the LLOQ sample.
Matrix Effect Assessment
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain a minimum of six different lots of the blank biological matrix.[3]
-
Prepare two sets of samples at low and high quality control (QC) concentrations:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase or reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract the blank matrix lots and then spike the analyte and SIL-IS into the post-extraction supernatant.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF for each lot.
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
IS-Normalized MF = (Analyte MF) / (SIL-IS MF)
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤ 15%.
Recovery (Extraction Efficiency)
Objective: To assess the efficiency and consistency of the extraction procedure for the analyte and the SIL-IS from the biological matrix.
Methodology:
-
Prepare three sets of samples at low, medium, and high QC concentrations:
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and proceed with the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
Set 3 (Neat Solutions): Prepare the analyte and SIL-IS in the reconstitution solvent.
-
-
Analyze all three sets of samples.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
Acceptance Criteria:
-
While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the concentration range.
Stability Assessment
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that mimic the lifecycle of a study sample.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Expose the QC samples to the following conditions:
-
Freeze-Thaw Stability: Subject the samples to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).
-
Short-Term (Bench-Top) Stability: Keep the samples at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Store the samples at the intended storage temperature for a period equal to or longer than the anticipated storage time of study samples.
-
-
Analyze the stability-tested QC samples against a freshly prepared calibration curve.
Acceptance Criteria:
-
The mean concentration of the stability-tested QC samples should be within ±15% of their nominal concentrations.
Visualizing the Workflow
To further elucidate the processes involved, the following diagrams illustrate the key workflows in a bioanalytical method validation utilizing a stable isotope-labeled internal standard.
Caption: A generalized workflow for a bioanalytical assay using a SIL-IS.
Caption: A decision-making workflow for internal standard selection.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. As demonstrated by comparative data, stable isotope-labeled internal standards consistently provide superior accuracy and precision by effectively compensating for analytical variability, particularly matrix effects. Adherence to the harmonized regulatory guidelines and the implementation of rigorous validation protocols, as detailed in this guide, are essential for generating high-quality, defensible data to support drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of (Rac)-Ezetimibe-d4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (Rac)-Ezetimibe-d4, a deuterated form of Ezetimibe. As a stable isotope-labeled compound, this compound is not radioactive and therefore does not require special handling for radiation.[1][] However, its disposal should align with the protocols for its non-labeled counterpart, Ezetimibe, which is classified as an environmentally hazardous substance.[3]
Waste Classification and Handling
This compound waste is considered hazardous chemical waste.[4] Due to its toxicity to aquatic organisms, it must not be disposed of down the drain or mixed with general household garbage.[1][3] Adherence to local, state, and federal regulations is mandatory for its disposal.[][5]
Personal Protective Equipment (PPE) and Handling Precautions:
| Equipment | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust and splashes.[] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Suitable respirator | Recommended if there is a risk of dust or aerosol formation.[] |
This table summarizes the necessary personal protective equipment for handling this compound waste.
Step-by-Step Disposal Protocol
1. Waste Segregation and Containerization:
-
Solid Waste: Collect pure this compound, contaminated lab consumables (e.g., weighing paper, gloves, vials), and spill cleanup materials in a designated, compatible hazardous waste container.[4] Ensure the container is sturdy, chemically resistant, and has a secure, leak-proof closure.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for hazardous liquid waste.[4]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[4]
2. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Environmentally Hazardous," "Toxic")
-
The date when waste was first added to the container.
-
3. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[][4]
-
Ensure containers are kept tightly closed except when adding waste.[][4]
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[4]
-
Do not attempt to treat the chemical waste yourself through methods like sewering or evaporation.[4] Incineration is often the most effective method of disposal for pharmaceutical waste.[5]
-
Ensure all necessary documentation, such as a chain-of-custody form, is completed in accordance with institutional and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (Rac)-Ezetimibe-d4
This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Ezetimibe-d4, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on a combination of specific Safety Data Sheet (SDS) information for this compound and general best practices for handling potent pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Ezetimibe. While the immediate health hazards are not severe according to available SDS, it is classified as very toxic to aquatic life[1]. Due to its nature as a potent pharmaceutical compound, a cautious approach to handling is recommended to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Recommended for low-risk activities involving small quantities. For operations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[2][3] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[2] |
| Body Protection | Disposable Coveralls | Coveralls made from materials like Tyvek® are recommended to protect against chemical splashes and dust.[2][4] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn for additional protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[2] |
Operational and Disposal Plan
A systematic approach is essential for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.[5]
-
Decontamination: Have a validated decontamination solution readily available in the work area.[2]
2. Handling Procedure:
-
Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, put on all required PPE in the correct order.
-
Weighing and Aliquoting: Conduct these activities within a containment device (e.g., fume hood, glove box) to minimize the risk of airborne particles.
-
Spill Management: In case of a spill, follow established laboratory procedures for potent compounds. Use appropriate absorbent materials and decontaminate the area thoroughly.
3. Post-Handling and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
PPE Doffing: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use PPE in a dedicated hazardous waste container.[2]
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[2]
-
Waste Disposal: this compound is very toxic to aquatic life[1]. Dispose of all waste containing this compound as hazardous waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains[5]. The deuterated nature of the compound does not typically require special disposal considerations beyond the hazards of the parent molecule.[6]
Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
